molecular formula C192H292N50O58S5 B1148343 BIG ENDOTHELIN-1 (1-39) (RAT) CAS No. 135842-15-8

BIG ENDOTHELIN-1 (1-39) (RAT)

Cat. No.: B1148343
CAS No.: 135842-15-8
M. Wt: 4389
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Endothelin Peptide Family and Precursors

The endothelin family comprises three distinct 21-amino acid isoforms: Endothelin-1 (B181129) (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3), each encoded by a separate gene. nih.gov ET-1 is the most prominent and potent vasoconstrictor of the family, primarily produced by vascular endothelial cells. bjbms.orgahajournals.org ET-2, the murine analog of which is also known as vasoactive intestinal contractor, and ET-3 differ from ET-1 in their amino acid sequences and exhibit varying affinities for endothelin receptors. eurogentec.comahajournals.org ET-3, for instance, is a less potent vasoconstrictor than ET-1. eurogentec.com

The biosynthesis of these active peptides is a multi-step process involving larger precursor molecules. The initial gene product is a large preproprotein called preproendothelin (B1168534). nih.govresearchgate.net In rats, the gene for ET-1 precursor is the preproendothelin-1 gene. ahajournals.org This precursor undergoes intracellular proteolytic processing. First, a signal peptidase in the endoplasmic reticulum cleaves the N-terminal signal sequence to generate proendothelin-1 (proET-1). researchgate.net ProET-1 is further processed by prohormone convertases, which cleave at specific basic amino acid residues to yield the biologically inactive intermediate, Big Endothelin-1 (Big ET-1). bjbms.orgresearchgate.net In the case of rat ET-1, this intermediate is a 39-amino acid peptide, designated Big Endothelin-1 (1-39) (Rat). medchemexpress.combiosynth.comechelon-inc.com

The final and rate-limiting step in the synthesis of the mature, highly active ET-1 is the cleavage of Big ET-1. pnas.org This conversion is catalyzed by a specific metalloprotease known as Endothelin-Converting Enzyme (ECE). echelon-inc.comnih.govportlandpress.com ECE-1, a membrane-bound enzyme, cleaves the Trp-21-Val-22 bond of Big ET-1 to release the 21-amino acid peptide ET-1 and a C-terminal fragment. ahajournals.org

Key Molecules in the Rodent Endothelin-1 Biosynthetic Pathway
MoleculeDescriptionPrimary Function
Preproendothelin-1Initial gene product, a ~212 amino acid protein. researchgate.netThe first precursor in the ET-1 synthesis cascade. researchgate.net
Proendothelin-1Formed after the removal of the signal peptide from preproendothelin-1. researchgate.netIntermediate precursor that is processed to yield Big ET-1. researchgate.net
Big Endothelin-1 (1-39) (Rat)A 39-residue peptide cleaved from proendothelin-1. medchemexpress.combiosynth.comDirect precursor to ET-1; possesses some intrinsic biological activity. pnas.orgahajournals.org
Endothelin-1 (ET-1)A 21-amino acid peptide, the final active product. bjbms.orgahajournals.orgPotent vasoconstrictor, mitogen, and modulator of various physiological processes. bjbms.orgahajournals.org
Endothelin-Converting Enzyme-1 (ECE-1)A metalloprotease that catalyzes the final conversion step. ahajournals.orgportlandpress.comCleaves Big ET-1 to produce active ET-1. echelon-inc.com

Significance of Precursor Peptides in Rodent Physiology

While often considered merely intermediates, precursor peptides in the endothelin system, particularly Big ET-1 (1-39), have notable significance in rodent physiology. The primary importance of Big ET-1 (1-39) lies in its role as the direct substrate for ECE, making its availability a key determinant in the production of the potent vasoconstrictor ET-1. pnas.org The conversion of Big ET-1 to ET-1 is a critical control point, and the expression and activity of ECE are vital for this process. In rats, ECE activity has been identified in various tissues, with high expression in the lungs and vascular endothelial cells. nih.govportlandpress.comnih.gov

Research in rat models has demonstrated that the administration of Big ET-1 (1-39) produces a sustained pressor response, an increase in blood pressure that is attributed to its conversion to active ET-1. pnas.org This effect can be blocked by inhibitors of ECE, such as phosphoramidon (B1677721), confirming that the pressor activity of Big ET-1 is largely dependent on its conversion. pnas.orgphysiology.org Studies in the isolated perfused rat lung and mesenteric artery have shown that Big ET-1 infusion leads to an increase in perfusion pressure, which is accompanied by the generation of immunoreactive ET-1. physiology.orgnih.gov

Interestingly, Big Endothelin-1 (1-39) is not entirely inert. It possesses significantly less contractile activity than ET-1, estimated to be about 100 to 150 times lower. pnas.org However, some studies in rats suggest it may have biological effects independent of its conversion to ET-1. For instance, Big ET-1 (1-39) has been shown to induce diuretic and natriuretic responses in conscious Sprague-Dawley rats, an effect that contrasts with the antidiuretic actions of high concentrations of ET-1. medchemexpress.comahajournals.orgmedchemexpress.com These effects are thought to be mediated, at least in part, through ETB receptors. ahajournals.org The half-life of Big ET-1 in circulation is also considerably longer than that of ET-1, making it a potentially useful marker for studying the secretory activity of the endothelin system. ahajournals.orgbiosynth.com

Summary of Research Findings on Big Endothelin-1 (1-39) in Rats
Research AreaKey FindingModel SystemCitation
Pressor ResponseIntravenous injection of Big ET-1 causes a sustained increase in blood pressure, which is blocked by the ECE inhibitor phosphoramidon.Anesthetized rats pnas.org
Vascular ConversionThe endothelium is not essential for the conversion of Big ET-1 to ET-1 in the rat mesenteric artery, suggesting conversion can occur at the vascular smooth muscle.Perfused rat mesenteric artery nih.gov
Renal FunctionInduces a significant diuretic and natriuretic response.Conscious Sprague-Dawley rats medchemexpress.comahajournals.orgmedchemexpress.com
PathophysiologyIncreased levels of cardiac Big ET-1 are found in rats with right-heart hypertrophy due to pulmonary hypertension.Monocrotaline-induced pulmonary hypertension model in rats oup.com
MicrocirculationAt lower doses, increases microvascular blood flow velocity, while higher doses cause a decrease. This effect is inhibited by phosphoramidon.Rat mesenteric microcirculation nih.gov

Properties

CAS No.

135842-15-8

Molecular Formula

C192H292N50O58S5

Molecular Weight

4389

Origin of Product

United States

Biosynthesis and Post Translational Processing of Big Endothelin 1 1 39 Rat

Gene Transcription and Preproendothelin-1 Synthesis

The synthesis of Endothelin-1 (B181129) begins with the transcription of the Endothelin-1 gene (Edn1). In rats, the Edn1 promoter region contains binding sites for various transcriptional factors that regulate its expression in different cell types. ahajournals.org Studies have identified enhancer regions on the rat Edn1 promoter that are crucial for its activity in vascular smooth muscle cells. bioscientifica.com The regulation of Edn1 gene transcription is achieved through the convergence of various stimuli and cell signals on these cis-acting elements. nih.gov For instance, factors like intracellular calcium levels have been shown to influence the rat Edn1 promoter in a tissue-specific manner. nih.gov

Transcription of the Edn1 gene produces an mRNA that encodes for a precursor protein known as preproendothelin-1 (preproET-1). nih.govresearchgate.net This initial translation product is a polypeptide of approximately 212 amino acids. nih.govphysiology.orgwikipedia.org PreproET-1 contains a signal peptide at its N-terminus that directs it into the secretory pathway, starting with the endoplasmic reticulum. nih.gov Inside the secretory pathway, the signal sequence is removed, converting preproET-1 into proendothelin-1 (proET-1). sci-hub.st

Proteolytic Cleavage Pathways

The conversion of the inactive proET-1 into the mature, active ET-1 peptide requires a series of precise proteolytic cleavages mediated by several enzymes.

The first major processing step involves the cleavage of proET-1 to generate the 39-amino acid intermediate, Big Endothelin-1 (1-39) (rat). biosynth.comibl-america.comechelon-inc.com This conversion is carried out by furin-like proprotein convertases, which are subtilisin-like endoproteases. sci-hub.stjci.orgmdpi.combiologists.com These enzymes recognize and cleave proET-1 at specific pairs of basic amino acids. nih.gov In vitro studies have demonstrated that the direct cleavage of proET-1 by furin results in the production of Big ET-1. nih.gov Furthermore, the use of furin inhibitors has been shown to abolish the production of ET-1 in endothelial cells, confirming the essential role of this enzyme family in the initial processing of the endothelin precursor. nih.gov This processing step is thought to occur within the Golgi complex as proET-1 transits through the constitutive secretory pathway. pnas.org

The final and rate-limiting step in the biosynthesis of active ET-1 is the conversion of Big ET-1 (1-39). This is primarily accomplished by a family of membrane-bound zinc metalloproteases known as endothelin-converting enzymes (ECEs). mdpi.com ECEs specifically cleave the Trp21-Val22 bond of the Big ET-1 peptide to release the 21-amino acid mature ET-1 and a C-terminal fragment. ahajournals.org This enzymatic activity is sensitive to inhibition by the metalloprotease inhibitor phosphoramidon (B1677721). ahajournals.orgnih.govahajournals.org Two main isoenzymes, ECE-1 and ECE-2, have been identified as key players in this conversion. ahajournals.org

ECE-1 is considered the principal enzyme responsible for the physiological conversion of Big ET-1. ahajournals.org It is a membrane-bound metalloprotease that is homologous to neutral endopeptidase 24.11. ahajournals.org ECE-1 functions optimally at a neutral pH, which is consistent with its primary location on the plasma membrane and within the endosomal-recycling compartment, allowing it to process Big ET-1 both at the cell surface and intracellularly. ahajournals.org

The gene for ECE-1 can produce several isoforms through the use of alternative promoters, leading to proteins with identical catalytic domains but distinct N-terminal cytoplasmic tails. nih.govnih.govresearchgate.net In rats, specific antibodies have been developed to distinguish these isoforms. nih.gov Studies in transformed rat lung vascular endothelial cells have shown the expression of the ECE-1α isoform. nih.gov Research on the highly conserved murine Ece1 gene has identified isoforms corresponding to human ECE-1a, b, c, and d. nih.gov Among these, ECE-1c was found to be the most abundantly expressed isoform in most mouse tissues. nih.gov The distinct subcellular localizations conferred by the unique N-termini of these isoforms are believed to regulate their access to the Big ET-1 substrate. researchgate.net

Table 1: Characteristics of ECE-1 and ECE-2 in Rats
CharacteristicECE-1ECE-2
Primary LocationPlasma membrane, endosomes ahajournals.orgIntracellular compartments (e.g., Golgi) ahajournals.orgnih.gov
Optimal pHNeutral (~7.0) physiology.orgahajournals.orgAcidic (~5.5) ahajournals.orgnih.govnih.gov
Primary RoleMajor enzyme for Big ET-1 conversion in the vasculature ahajournals.orgRole in neuroendocrine tissues; potential redundancy with ECE-1 jci.orgnih.gov
Known Isoforms (Rat/Mouse)ECE-1α, ECE-1β, ECE-1c, ECE-1d nih.govnih.govNot as extensively characterized
Inhibitor SensitivitySensitive to phosphoramidon ahajournals.orgnih.govSensitive to phosphoramidon nih.gov

ECE-2 is the second identified isoenzyme capable of converting Big ET-1 to ET-1. ahajournals.org Unlike ECE-1, ECE-2 exhibits an optimal pH in the acidic range (around 5.5). nih.govnih.gov This characteristic aligns with its predominantly intracellular localization within acidic compartments of the neuroendocrine system. nih.gov Purified recombinant ECE-2 efficiently processes Big ET-1 to ET-1 by cleaving the Trp21-Val22 bond. nih.govnih.gov While it shares this function with ECE-1, ECE-2 has a distinct cleavage site selectivity for other peptide substrates. nih.gov Although ECE-1 is considered the main enzyme for ET-1 production in the vascular endothelium, ECE-2 is thought to play a significant role in the processing of regulatory peptides in the nervous and endocrine systems. nih.govnih.gov Studies in knockout mice suggest a degree of functional redundancy between ECE-1 and ECE-2, with ECE-2 also participating in the in vivo formation of active ET-1, particularly during development. jci.org

While ECEs are the primary converters of Big ET-1, alternative enzymatic pathways have been identified. These non-ECE pathways can also generate mature ET-1 or related, active peptides, and their contribution may be heightened in certain pathological states. ahajournals.org

Matrix Metalloproteinases (MMPs) : Several MMPs, notably MMP-2, have been shown to cleave Big ET-1 to produce active ET-1. ahajournals.org The activity of MMPs in this conversion process has been observed in the mesenteric vessels of pregnant rats under conditions of reduced uterine blood flow. ahajournals.org This suggests a role for MMPs in the vascular remodeling and hypertension associated with certain diseases. ahajournals.orgmdpi.com

Chymase and Neprilysin (NEP) : A two-step alternative pathway involves the enzyme chymase. sci-hub.strndsystems.com Chymase can cleave Big ET-1 at Tyr31-Gly32, producing an intermediate peptide, ET-1(1-31). sci-hub.strndsystems.com This intermediate can then be further processed by Neprilysin (also known as neutral endopeptidase 24.11) to yield the mature ET-1(1-21). sci-hub.st This chymase/NEP pathway may contribute significantly to ET-1 production in specific tissues or disease conditions. ahajournals.org

Table 2: Key Enzymes in the Biosynthesis of Rat Endothelin-1
EnzymePrecursor SubstrateProductPrimary Role
Furin-like ConvertaseProendothelin-1Big Endothelin-1 (1-39)Initial cleavage of the pro-peptide nih.gov
Endothelin-Converting Enzyme-1 (ECE-1)Big Endothelin-1 (1-39)Endothelin-1 (1-21)Major pathway for mature ET-1 production ahajournals.org
Endothelin-Converting Enzyme-2 (ECE-2)Big Endothelin-1 (1-39)Endothelin-1 (1-21)Conversion in acidic intracellular compartments; neuroendocrine role nih.gov
ChymaseBig Endothelin-1 (1-39)Endothelin-1 (1-31)Alternative pathway, produces an intermediate peptide sci-hub.strndsystems.com
Neprilysin (NEP)Endothelin-1 (1-31)Endothelin-1 (1-21)Cleaves the chymase-generated intermediate sci-hub.st
Matrix Metalloproteinase-2 (MMP-2)Big Endothelin-1 (1-39)Endothelin-1 (1-21)Alternative pathway, potentially significant in pathology ahajournals.org

Non-ECE Metalloprotease Involvement

Neutral Endopeptidase Activity

The post-translational processing of Big Endothelin-1 (1-39) in rats involves complex enzymatic pathways. While Endothelin-Converting Enzymes (ECEs) are the primary enzymes responsible for converting Big Endothelin-1 (Big ET-1) to the mature Endothelin-1 (ET-1), Neutral Endopeptidase (NEP), also known as neprilysin or NEP 24.11, plays a significant, albeit indirect, role.

Research on the isolated perfused rat kidney has shown that a phosphoramidon-sensitive enzyme contributes to the local conversion of Big ET-1 to ET-1. nih.gov Phosphoramidon, a metalloproteinase inhibitor, significantly suppressed the pressor action induced by Big ET-1 and the accumulation of immunoreactive endothelin in renal tissues. nih.gov While phosphoramidon inhibits both ECE and NEP, further investigation using specific inhibitors has helped to delineate their respective roles. nih.govmedchemexpress.com For instance, kelatorphan, a specific inhibitor of NEP 24.11, did not block the pressor activity of Big ET-1 but did sustain the pressor effect of exogenously added ET-1, suggesting that NEP's primary role in this context is the degradation of mature ET-1, not the conversion of its precursor. nih.gov

Chymase-like Enzyme Contributions

An alternative pathway for the processing of Big ET-1 involves the activity of chymase-like enzymes. sci-hub.st Chymase, a serine protease found in mast cells, can cleave Big ET-1 to produce an intermediate peptide, Endothelin-1 (1-31). sci-hub.stresearchgate.net This pathway has been identified as physiologically relevant in the perfused rat lung. nih.gov

In the rat lung, two distinct ET-converting enzyme activities were identified: a phosphoramidon-sensitive neutral metalloprotease and mast cell chymase. nih.gov Studies involving the perfusion of rat lungs with Big ET-1 and specific inhibitors revealed the significance of the chymase pathway. When mast cells were activated to release chymase, the hydrolysis of exogenously added Big ET-1 to ET-1 was greatly increased. nih.gov This formation of ET-1 was completely inhibited by chymostatin (B1668925), a chymase inhibitor, whereas inhibition by phosphoramidon was incomplete and variable. nih.gov These results suggest that chymase from lung mast cells is capable of physiologically relevant extracellular processing of Big ET-1. nih.gov In some rat tissues, however, the role of chymase may differ; for example, rat mast cell chymase (rMCP-1) has shown Angiotensin II-degrading activity, and other enzymes like rat vascular chymase (RVC) may be involved. mdpi.com

Enzyme InhibitorTarget Enzyme(s)Effect on Big ET-1 Conversion in Rat LungReference
Chymostatin ChymaseComplete inhibition of ET-1 formation nih.gov
Phosphoramidon ECE, NEPIncomplete and variable inhibition of ET-1 formation nih.gov

Generation of Intermediate and Active Peptides (e.g., Endothelin-1(1-31))

The processing of Big Endothelin-1 (1-39) does not always lead directly to the 21-amino acid peptide, Endothelin-1. An important alternative pathway involves the generation of a 31-amino acid intermediate, ET-1 (1-31). sci-hub.stcardiol.br This intermediate is produced through the cleavage of Big ET-1 by chymase. sci-hub.stresearchgate.net

Once generated, ET-1 (1-31) is not inactive but requires further conversion to the fully active ET-1 (1-21). sci-hub.st This subsequent hydrolysis is carried out by Neutral Endopeptidase (NEP). sci-hub.stresearchgate.net This two-step process, initiated by chymase and completed by NEP, represents a significant, ECE-independent pathway for the production of mature ET-1. sci-hub.st Studies in various animal models have confirmed that this latter conversion is not mediated by ECE. sci-hub.st

The generation of ET-1 (1-31) becomes particularly evident when the primary ECE/NEP pathways are inhibited. For instance, in the rabbit aorta, the presence of phosphoramidon (which inhibits ECE and NEP) unmasks the production of ET-1 (1-31) from Big ET-1. nih.gov This increased level of ET-1 (1-31) is then abolished when chymostatin is added simultaneously, confirming that a chymase-like enzyme is responsible for its production in this context. nih.govnih.gov This intermediate peptide can then be cleaved by NEP to a bioactive metabolite that acts on ETA receptors. nih.govnih.gov

Precursor/IntermediateProcessing EnzymeProductFunction of Product
Big Endothelin-1 (1-39) ChymaseEndothelin-1 (1-31)Intermediate peptide sci-hub.stresearchgate.net
Endothelin-1 (1-31) Neutral Endopeptidase (NEP)Endothelin-1 (1-21)Active vasoconstrictor sci-hub.st

Molecular and Cellular Mechanisms of Action of Big Endothelin 1 1 39 Rat

Receptor Binding Characteristics

The interaction of Big Endothelin-1 (B181129) (1-39) (rat) with endothelin receptors is indirect and significantly less potent than its cleaved product, ET-1. The biological activity of Big ET-1 is therefore critically dependent on its enzymatic conversion.

Big Endothelin-1 (1-39) itself is considered largely inactive, exhibiting a much lower potency—approximately 100-fold less—than ET-1 in eliciting vasoconstriction. annualreviews.org This suggests a significantly lower binding affinity for the endothelin receptor subtypes, ETA and ETB. The primary mechanism of action for Big ET-1 involves its conversion to ET-1, which then binds with high affinity to these receptors. annualreviews.orgfrontiersin.org The ETA receptor has a high affinity for ET-1, while the ETB receptor binds ET-1, ET-2, and ET-3 with nearly identical, high affinity. rpsg.org.ukoup.comahajournals.org The pharmacological effects observed following the administration of Big ET-1 are attributed to the actions of the newly formed ET-1 on these receptors. nih.gov

In cultured rat aortic endothelial cells, the concentration of ET-1 required to elicit half-maximal response (EC50) for arachidonic acid release and inositol (B14025) phosphate formation is significantly lower than that for Big ET-1, underscoring the lower potency of the precursor peptide. nih.gov

Comparative Potency of Endothelin-1 and Big Endothelin-1 in Rat Aortic Endothelial Cells
ResponseEndothelin-1 EC50 (nM)Big Endothelin-1 EC50 (nM)
Arachidonic Acid Release0.5 ± 0.11.0 ± 0.4
Inositol Phosphate Formation10.0 ± 2.035.0 ± 6.0

The conversion of Big ET-1 to the mature 21-amino acid peptide ET-1 is the critical and rate-limiting step for receptor activation. ahajournals.org This proteolytic cleavage is primarily catalyzed by a specific metalloprotease known as Endothelin-Converting Enzyme (ECE). frontiersin.orgahajournals.org ECE-1, in particular, cleaves the Trp-Val bond of Big ET-1 to generate active ET-1. ahajournals.org The indispensable role of this conversion is demonstrated by the fact that ECE inhibitors, such as phosphoramidon (B1677721), block the biological effects of Big ET-1. annualreviews.orgnih.gov In studies on cultured rat aortic endothelial cells, the responses induced by Big ET-1 were inhibited by phosphoramidon, while the actions of ET-1 were unaffected. nih.gov This confirms that the pharmacological responses to Big ET-1 are a direct result of its extracellular conversion to ET-1, which then activates the ETA receptors on these cells. nih.gov

Alternative pathways for conversion may also exist. In vascular smooth muscle cells, where ECE activity is lower, matrix metalloproteinase-2 (MMP-2) can cleave rat Big ET-1 (1-39) to produce ET-1 (1-32), another potent vasoconstrictor peptide. ahajournals.org

Intracellular Signal Transduction Pathways

Upon conversion to ET-1, Big Endothelin-1 (1-39) (rat) initiates signaling through the activation of classic G protein-coupled receptor pathways, leading to calcium mobilization and the activation of kinase cascades.

The endothelin receptors, ETA and ETB, are members of the G protein-coupled receptor (GPCR) superfamily. biosynth.comsci-hub.stnih.gov ET-1, generated from Big ET-1, binds to these receptors, causing a conformational change that activates intracellular heterotrimeric G proteins. sci-hub.st Both ETA and ETB receptors are known to couple to the Gq/11 family of G proteins. sci-hub.st This activation initiates the canonical phospholipase C (PLC) signaling pathway, which is central to the subsequent intracellular events. sci-hub.st

Activation of the Gq/11 protein by an ET-1-bound receptor stimulates phospholipase C (PLC). sci-hub.st PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sci-hub.st

IP3 diffuses through the cytoplasm and binds to its receptors on the sarco/endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. annualreviews.orgsci-hub.st This is followed by an influx of extracellular Ca2+ through voltage-independent channels. sci-hub.st This results in a biphasic increase in intracellular calcium concentration ([Ca2+]i): an initial, large transient peak followed by a lower, sustained elevation. annualreviews.orgjohnshopkins.edu In rat pulmonary arterial smooth muscle cells, ET-1 causes a large transient increase in [Ca2+]i followed by a sustained elevation. johnshopkins.edu This elevation in intracellular calcium is a critical signal that mediates many of the peptide's physiological effects, including vasoconstriction. annualreviews.org Studies in rat aortic endothelial cells have shown that both exogenous Big ET-1 and ET-1 lead to a dose-dependent increase in inositol phosphate production, confirming the activation of this pathway. nih.gov

The signaling cascades initiated by ET-1 also involve the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of cell proliferation, differentiation, and survival. physiology.orgnih.gov The three main MAPK families are ERK (extracellular signal-regulated kinases), p38 MAPK, and JNK (c-Jun N-terminal kinases). portlandpress.com

In adult rat ventricular myocytes, Big ET-1 (100 nM) has been shown to specifically upregulate the phosphorylation of p38-MAPK, but not of ERK1/2. nih.gov The inhibition of p38-MAPK with SB203580 altered the contractile response of these cells to Big ET-1, indicating a direct role for this pathway in mediating the peptide's effects in cardiac muscle. nih.gov

While Big ET-1 did not activate ERK1/2 in that specific rat cell type, its product, ET-1, is known to activate ERK1/2 in a variety of other cells. physiology.orgnih.govresearchgate.net The activation of MAPK pathways by ET-1 can occur through both protein kinase C-dependent and independent mechanisms. researchgate.net The specific MAPK pathway activated can depend on the cell type and the receptor subtype involved, contributing to the diverse biological effects of the endothelin system. portlandpress.com

Nitric Oxide Synthase Pathway Interactions

The interaction of Big Endothelin-1 (1-39) (Rat) with the nitric oxide synthase (NOS) pathway is primarily indirect, occurring after its conversion to the highly active peptide, Endothelin-1 (ET-1). Research in anesthetized rats has demonstrated that the significant diuretic and natriuretic responses induced by Big Endothelin-1 (1-39) are largely dependent on the production of nitric oxide (NO).

In a study examining the renal effects of intravenous administration of Big Endothelin-1 (1-39) in rats, pretreatment with the NOS inhibitor N-nitro-L-arginine methyl ester (L-NAME) markedly blunted the observed increases in urinary flow rate and fractional excretion of sodium. This suggests that the physiological effects of Big Endothelin-1 (1-39) in the kidney are mediated by the downstream activation of the NOS pathway. The mechanism is believed to involve the enzymatic conversion of Big Endothelin-1 (1-39) to ET-1. Subsequently, ET-1 is thought to activate Endothelin B (ETB) receptors on endothelial cells, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO. This locally produced NO then elicits vasodilation and modulates tubular transport, leading to diuresis and natriuresis.

The following table summarizes the key findings from a study in anesthetized rats, illustrating the impact of NOS inhibition on the renal responses to a 3.0 nmol/kg dose of Big Endothelin-1 (1-39).

ParameterControl Response to Big ET-1 (1-39)Response to Big ET-1 (1-39) with L-NAME PretreatmentPercentage Inhibition by L-NAME
Urinary Flow Rate (μL/min)110 ± 14Significantly reduced~80-90%
Fractional Excretion of Sodium (%)7.51 ± 1.24Significantly reduced~75-85%

These findings underscore the critical role of the nitric oxide synthase pathway in mediating the renal physiological actions of Big Endothelin-1 (1-39) in rats.

Prostaglandin Synthesis Modulation

The modulation of prostaglandin synthesis by Big Endothelin-1 (1-39) (Rat) appears to be less significant in mediating its acute renal effects compared to the nitric oxide synthase pathway. While its active metabolite, ET-1, is known to stimulate the release of prostaglandins, such as prostacyclin (PGI2), in various vascular beds, the direct contribution of this pathway to the specific diuretic and natriuretic actions of Big Endothelin-1 (1-39) in rats has not been strongly supported by experimental evidence.

In studies conducted on anesthetized rats, the administration of the cyclooxygenase (COX) inhibitor, indomethacin, did not significantly alter the diuretic and natriuretic responses induced by Big Endothelin-1 (1-39). This suggests that prostaglandins are not the primary mediators of these particular renal hemodynamic and tubular effects.

The table below presents data from a study investigating the influence of cyclooxygenase inhibition on the renal actions of a 3.0 nmol/kg dose of Big Endothelin-1 (1-39) in anesthetized rats.

ParameterControl Response to Big ET-1 (1-39)Response to Big ET-1 (1-39) with Indomethacin PretreatmentEffect of Indomethacin
Urinary Flow Rate (μL/min)110 ± 14No significant changeMinimal
Fractional Excretion of Sodium (%)7.51 ± 1.24No significant changeMinimal

While Big Endothelin-1 (1-39) itself does not appear to be a potent direct modulator of prostaglandin synthesis in the context of renal function in rats, its conversion to ET-1 can lead to prostaglandin release in other physiological and pathophysiological settings. However, for the specific cellular responses leading to diuresis and natriuresis in the rat, the prostaglandin pathway seems to play a subordinate role.

Cellular Responses to BIG ENDOTHELIN-1 (1-39) (RAT) and its Metabolites

The cellular responses to Big Endothelin-1 (1-39) (Rat) are complex and largely depend on its conversion to various active metabolites, most notably Endothelin-1 (ET-1). Direct cellular effects of the precursor peptide are significantly less potent than those of its cleaved products.

Direct Cellular Responses of Big Endothelin-1 (1-39) (Rat):

Studies on cultured rat vascular smooth muscle cells have shown that Big Endothelin-1 has a much lower affinity for endothelin receptors, being about two orders of magnitude less active than ET-1 in receptor binding assays. nih.gov Consequently, its direct vasoconstrictive activity is also substantially weaker. nih.gov This suggests that in its unprocessed form, Big Endothelin-1 (1-39) has limited direct biological activity at the cellular level. Its longer half-life in circulation compared to ET-1, however, makes it a potential reservoir for the local generation of active endothelins. biosynth.com

Cellular Responses Mediated by Metabolites:

The primary mechanism through which Big Endothelin-1 (1-39) elicits cellular responses is via its enzymatic cleavage into smaller, more active peptides.

Endothelin-1 (ET-1): This is the most well-characterized metabolite. The cellular responses to ET-1 are mediated by two main G protein-coupled receptor subtypes, ETA and ETB, leading to varied and sometimes opposing effects:

Vascular Smooth Muscle Cells: Activation of ETA receptors on these cells leads to a potent and sustained vasoconstriction through an increase in intracellular calcium. ahajournals.org

Endothelial Cells: Activation of ETB receptors on endothelial cells stimulates the release of vasodilators, namely nitric oxide and prostacyclin, which counteract the vasoconstrictive effects. ahajournals.orgnih.gov

Kidney Cells: In the rat kidney, the diuretic and natriuretic effects of Big Endothelin-1 (1-39) are mediated by ET-1 acting on ETB receptors, which stimulates nitric oxide production. ahajournals.org

Cardiac Myocytes and Fibroblasts: ET-1 can induce hypertrophic responses in cardiomyocytes and proliferation of cardiac fibroblasts, suggesting a role in cardiac remodeling.

Inflammatory Cells: ET-1 can act as a pro-inflammatory mediator, stimulating the production of cytokines from monocytes and promoting chemotaxis. nih.gov

Endothelin-1 (1-32) (ET-1(1-32)): An alternative metabolic pathway involves the cleavage of Big Endothelin-1 (1-39) by matrix metalloproteinase-2 (MMP-2) to produce ET-1(1-32). ahajournals.orgsci-hub.st In studies using rat mesenteric arteries, ET-1(1-32) was found to be a more potent vasoconstrictor than ET-1 itself. ahajournals.org This effect is likely mediated through both ETA and ETB receptors. ahajournals.org

Endothelin-1 (1-31) (ET-1(1-31)): This peptide can be generated from Big Endothelin-1 by chymase. sci-hub.stahajournals.org Its biological activity appears to be dependent on further conversion to ET-1 by neutral endopeptidase (NEP). nih.gov Studies in the rabbit aorta have shown that ET-1(1-31) is an intermediate in the production of ET-1 from Big Endothelin-1. nih.gov

The diverse range of cellular responses to Big Endothelin-1 (1-39) (Rat) is therefore a composite of the direct, albeit weak, actions of the parent molecule and the more potent and varied effects of its enzymatically generated metabolites.

Physiological Roles of Big Endothelin 1 1 39 Rat in Rat Organ Systems

Renal System Homeostasis

In the renal system of the rat, Big Endothelin-1 (B181129) (1-39) exerts notable effects on fluid and electrolyte balance, as well as on the intricate hemodynamics of the kidney.

Diuretic and Natriuretic Effects

Big Endothelin-1 (1-39) has been demonstrated to induce both diuretic and natriuretic responses in conscious Sprague-Dawley rats. medchemexpress.comnih.gov This means it promotes the excretion of water (diuresis) and sodium (natriuresis). medchemexpress.comnih.gov Interestingly, these effects are in contrast to the actions of its cleavage product, Endothelin-1, which tends to cause sodium and water retention. jci.org The diuretic and natriuretic actions of Big Endothelin-1 are thought to be mediated through the inhibition of tubular reabsorption, a process potentially involving ETB receptors. nih.gov

Renal Hemodynamics (Blood Flow, Glomerular Filtration Rate, Renal Vascular Resistance)

The influence of Big Endothelin-1 (1-39) on renal hemodynamics is complex. Infusion of Big ET-1 in anesthetized Sprague-Dawley rats has been shown to cause a decrease in both renal blood flow (RBF) and glomerular filtration rate (GFR). nih.gov This indicates an increase in renal vascular resistance, leading to renal vasoconstriction. nih.govnih.gov Notably, the vasoconstrictor effect of Big ET-1 in the kidney is significant, with studies showing that a 100 pmol kg-1 min-1 infusion of Big ET-1 produces decreases in RBF and GFR that are nearly identical to those caused by a 12 pmol kg-1 min-1 infusion of the more potent ET-1. nih.gov These renal vasoconstrictor responses to Big ET-1 are mediated by ETA receptors. nih.gov

Interactive Data Table: Effect of Big Endothelin-1 (1-39) on Renal Hemodynamics in Anesthetized Rats

ParameterChange with Big ET-1 InfusionReceptor Involved
Renal Blood Flow (RBF)DecreasedETA
Glomerular Filtration Rate (GFR)DecreasedETA
Renal Vascular ResistanceIncreasedETA

Tubular Reabsorption Regulation

The diuretic and natriuretic effects of Big Endothelin-1 (1-39) strongly suggest a role in the regulation of tubular reabsorption. nih.gov By promoting the excretion of sodium and water, it is implied that Big ET-1 inhibits the reabsorption of these substances in the renal tubules. nih.gov This effect is consistent with a possible ETB receptor-mediated inhibition of tubular reabsorption. nih.gov

Cardiovascular System Regulation

Big Endothelin-1 (1-39) also plays a crucial role in the regulation of the cardiovascular system, influencing systemic blood pressure, cardiac function, and the tone of blood vessels.

Systemic Hemodynamics (Mean Arterial Pressure, Cardiac Output, Heart Rate, Stroke Volume)

In anesthetized rats, Big Endothelin-1 (1-39) has been shown to produce a significant increase in mean arterial pressure (MAP). nih.govnih.gov This hypertensive effect is a key characteristic of its cardiovascular action. nih.gov Compared to Endothelin-1, Big Endothelin-1 is less potent in decreasing cardiac output, heart rate, and stroke volume. nih.gov However, at doses that result in identical decreases in cardiac output, Big Endothelin-1 produces a markedly larger increase in mean arterial pressure than ET-1. nih.gov This suggests that the pressor effects of Big ET-1 are primarily driven by its influence on systemic vascular resistance. nih.gov

Interactive Data Table: Comparative Systemic Hemodynamic Effects of Big Endothelin-1 (1-39) and Endothelin-1 in Anesthetized Rats

Hemodynamic ParameterEffect of Big Endothelin-1 (1-39)Comparative Potency vs. Endothelin-1
Mean Arterial Pressure (MAP)Significant IncreaseLarger increase at equidepressor cardiac output doses
Cardiac OutputDecreaseFivefold less potent
Heart RateDecreaseFivefold less potent
Stroke VolumeDecreaseFivefold less potent

Vascular Tone and Resistance Modulation (Macro- and Microcirculation)

The profound impact of Big Endothelin-1 (1-39) on mean arterial pressure is a direct consequence of its ability to modulate vascular tone and increase systemic vascular resistance. nih.gov The peptide induces vasoconstriction, which contributes to the observed rise in blood pressure. medchemexpress.com The differential effects of Big Endothelin-1 and Endothelin-1 on systemic hemodynamics support the hypothesis that they produce their hypertensive effects through distinct actions on systemic vascular resistances. nih.gov

Pulmonary System Function

Big Endothelin-1 (1-39) (Rat), the biological precursor to Endothelin-1 (ET-1), is a key component of a signaling pathway that regulates vascular tone within the pulmonary system of the rat. While Big ET-1 itself possesses only about 1% of the biological activity of its successor, its primary significance lies in its localized conversion to the highly potent vasoconstrictor, ET-1. plos.org This conversion is facilitated by the endothelin-converting enzyme (ECE), which is present in various lung cells, including the endothelium and epithelium. plos.org

In the rat pulmonary circulation, the endothelin system exerts complex effects. The administration of ET-1 can lead to a biphasic response, with an initial mild vasodilation followed by a powerful and sustained vasoconstriction. frontiersin.org Low concentrations of ET-1 have been shown to cause vasodilation in the pulmonary vascular bed of the rat. frontiersin.org However, the predominant and more studied effect, particularly at higher concentrations or in pathological states, is vasoconstriction. frontiersin.orgfrontiersin.org This vasoconstrictive action is mediated through both ETA and ETB receptors located on smooth muscle cells. frontiersin.org

Research in rat models has firmly implicated the Big ET-1/ET-1 axis in the pathophysiology of pulmonary hypertension. For instance, in rats exposed to chronic hypoxia, both plasma and lung levels of ET-1 are increased, contributing to the development of hypoxic pulmonary hypertension. plos.org Similarly, in the monocrotaline-induced model of pulmonary hypertension in rats, elevated endogenous ET-1 production acting via ETA receptors is a major cause of the observed pulmonary vasoconstriction. arvojournals.org Beyond its role in regulating vascular tone, ET-1 also functions as a mitogen for vascular smooth muscle cells and fibroblasts, promoting vascular remodeling and fibrosis, which are characteristic features of chronic pulmonary hypertension. plos.orgnih.gov

FeatureRole in Rat Pulmonary SystemKey Research Finding
Precursor Role Converted to the potent vasoconstrictor ET-1 by Endothelin-Converting Enzyme (ECE). plos.orgECE is located in lung endothelium and epithelium, allowing for localized ET-1 production. plos.org
Vascular Tone The resulting ET-1 is a powerful vasoconstrictor, though it can cause vasodilation at low concentrations. plos.orgfrontiersin.orgIn hypoxic rats, increased ET-1 contributes to pulmonary hypertension. plos.org
Pathophysiology Implicated in vascular remodeling and fibrosis in pulmonary hypertension models. nih.govarvojournals.orgIn monocrotaline-treated rats, ET-1 elevation causes significant vasoconstriction. arvojournals.org

Hepatic System Metabolism (e.g., Glycogenolysis)

The endothelin system, initiated by Big Endothelin-1 (1-39) (Rat), plays a significant role in the metabolic regulation of the rat liver, particularly in glucose homeostasis. High-affinity binding sites for endothelins have been identified on rat liver plasma membranes, indicating that the liver is a direct target for these peptides. plos.orgfrontiersin.org While Big ET-1 is less potent, its conversion to ET-1 unleashes a powerful metabolic effector. plos.orgfrontiersin.org

In isolated rat hepatocytes and perfused rat livers, ET-1 acts as a potent and rapid stimulus for glycogenolysis, the breakdown of glycogen (B147801) into glucose. plos.orgnih.gov This effect is dose-dependent and results in a significant increase in glucose output from the liver. nih.gov The mechanism of action classifies ET-1 as a typical Ca2+ mobilizing hormone in the liver. plos.orgfrontiersin.org Upon binding to its receptors on hepatocytes, ET-1 triggers a rise in cytosolic free Ca2+, which in turn activates glycogen phosphorylase, the rate-limiting enzyme in the glycogenolytic pathway. plos.org

Studies comparing the potency of related peptides have confirmed the specificity of this action, with the order of potency for stimulating glycogen phosphorylase being ET-1 > ET-3 > Big ET-1. plos.orgfrontiersin.org This demonstrates that while Big ET-1 has a weaker intrinsic activity, its presence and conversion within the hepatic microenvironment are crucial for the local regulation of glucose release.

Metabolic ProcessEffect of the Endothelin System in Rat LiverMechanism of Action
Glycogenolysis Potent, rapid, and sustained stimulation. plos.orgnih.govET-1 binding increases cytosolic Ca2+, activating glycogen phosphorylase. plos.org
Glucose Output Enhanced glucose release from the liver. nih.govIn perfused rat liver, ET-1 (1 nM) caused up to a 3-fold increase in glucose output. nih.gov
Receptor Binding High-affinity receptors are present on liver plasma membranes. plos.orgfrontiersin.orgThe order of potency for stimulating glycogenolysis is ET-1 > ET-3 > Big ET-1. plos.orgfrontiersin.org

Other Organ System Interactions (e.g., Retinal Ischemia in Rat Models)

The physiological and pathophysiological influence of the Big Endothelin-1 (1-39) (Rat) pathway extends to the delicate microvasculature of the eye, where it is a critical factor in models of retinal ischemia. The retina's blood supply is tightly regulated, and ET-1, derived from Big ET-1, is the most potent vasoconstrictor known in this system. nih.gov This potent activity has led to its use in creating reliable animal models of retinal ischemia-reperfusion injury through its subconjunctival or intravitreal injection in rats. nih.govnih.gov

In rat models of cerebral ischemia, which also affects ocular blood supply, a significant increase in ET-1-mediated vasoconstriction of the ophthalmic artery is observed. plos.orgnih.gov This enhanced constriction can exacerbate the initial ischemic insult, potentially leading to a secondary ischemic period, decreased retinal function, and retinal damage, as indicated by the activation of Müller cells (gliosis). plos.orgnih.gov The endogenous production of ET-1 from its precursor, Big ET-1, is sufficient to evoke this powerful vasoconstriction in retinal arterioles. arvojournals.org Studies on isolated retinal arterioles have shown that Big ET-1 itself causes a time-dependent constriction that is blocked by inhibitors of endothelin-converting enzyme (ECE), highlighting the importance of its local conversion. arvojournals.org

The vasoconstrictive effects within the retina are predominantly mediated by the activation of ETA receptors on vascular smooth muscle cells. arvojournals.org Chronic administration of ET-1 to the rat optic nerve has been shown to result in a time-dependent loss of retinal ganglion cells and their axons, mimicking features of glaucomatous neuropathy. nih.govarvojournals.org This body of research underscores the critical role of the Big ET-1/ET-1 signaling axis in the pathogenesis of retinal ischemic damage in rats.

InteractionRole in Rat Retinal Ischemia ModelsResearch Findings
Vasoconstriction ET-1, produced from Big ET-1, is a potent constrictor of retinal and ophthalmic arteries. plos.orgnih.govInjection of ET-1 is used to create experimental models of retinal ischemia in rats. nih.govnih.gov
Ischemic Damage Enhanced ET-1 activity following an initial ischemic event can exacerbate retinal damage. plos.orgnih.govIncreased ET-1 mediated vasoconstriction leads to decreased retinal function and gliosis. nih.gov
Cellular Effects Chronic exposure to ET-1 leads to the loss of retinal ganglion cells and their axons. arvojournals.orgThe vasoconstrictor effect is primarily mediated by ETA receptors on smooth muscle. arvojournals.org

Pathophysiological Implications of Big Endothelin 1 1 39 Rat in Rodent Disease Models

Renal Disease Models

The kidneys are a major site of Big ET-1 and ET-1 production and action, playing a critical role in fluid and electrolyte balance. nih.gov In conscious Sprague-Dawley rats, Big ET-1 (1-39) has been shown to induce diuretic and natriuretic responses. medchemexpress.com This effect is thought to be dependent on an intact nitric oxide system. ahajournals.org

In disease states, the renal endothelin system is often dysregulated. In the prehypertensive stage of the DOCA-salt rat model, there is a significant increase in renal medullary ET-1 synthesis and urinary ET-1 excretion, which correlates with urinary sodium excretion. physiology.org This suggests an early compensatory role for the renal endothelin system in modulating volume expansion. physiology.org However, sustained enhancement of renal ET-1 production, as seen in established DOCA-salt hypertension, is believed to contribute to renal pathophysiology, including vasoconstriction, sodium retention, proteinuria, and the progression of renal failure. ahajournals.orgtandfonline.com In DOCA salt-treated SHR that develop malignant hypertension, endothelin antagonists have been shown to reduce renal injury scores. ahajournals.org Additionally, in the Han:SPRD rat model of polycystic kidney disease, kidney tissue levels of ET-1 were found to be elevated compared to non-cystic rats, implicating the peptide in the pathogenesis of this condition. physiology.org

Big Endothelin-1 (B181129) (Big ET-1) is the biological precursor to the potent vasoconstrictor Endothelin-1 (ET-1). sigmaaldrich.commdpi.com The conversion of Big ET-1 to ET-1 is a critical step in various physiological and pathological processes. In rodent models of disease, the endothelin system, including Big ET-1, has been implicated in the pathophysiology of cardiovascular, inflammatory, and neurological conditions.

Myocardial Infarction and Ventricular Remodeling

Following a myocardial infarction (MI), the heart undergoes a process of ventricular remodeling, which involves changes in the size, shape, and function of the ventricle. ahajournals.org This remodeling process can lead to impaired cardiac function and heart failure. merckmillipore.comahajournals.org The endothelin system is significantly activated after an MI and is believed to play a role in this pathological remodeling. ahajournals.org

In rat models of MI, created by coronary ligation, studies have investigated the role of ET-1, the active peptide derived from Big ET-1. merckmillipore.comahajournals.org An upregulation of the myocardial endothelin system is observed, and elevated levels of ET-1 are linked to the expansion of myocardial necrosis and the development of ventricular pump failure. merckmillipore.commdpi.com Chronic blockade of endothelin receptors (both ETA and ETB) with antagonists like bosentan has been shown to attenuate progressive ventricular dilation and improve cardiac function in rats with large infarcts. merckmillipore.comahajournals.org This suggests that the conversion of Big ET-1 to ET-1 contributes significantly to the adverse remodeling post-MI.

Research findings indicate that chronic treatment with an endothelin receptor antagonist can lead to a reduction in left ventricular systolic pressure and an improvement in the stroke volume index. merckmillipore.comahajournals.org Furthermore, this intervention was associated with decreased ET-1 levels and a lower density of ET-1 receptors in the left ventricular myocardium, highlighting the inhibitory effect on the activated endothelin system. merckmillipore.comahajournals.org

Table 1: Effects of Chronic Endothelin Receptor Blockade in Rats Post-Myocardial Infarction

Parameter Placebo Group Bosentan-Treated Group P-value
Left Ventricular Systolic Pressure (mm Hg) 125 ± 3 116 ± 2 <0.05
Arterial Pressure (mm Hg) 103 ± 3 93 ± 2 <0.05
Stroke Volume Index (mL/kg) 0.52 ± 0.04 0.69 ± 0.06 <0.05
Myocardial ET-1 Levels (pg/g tissue) 475 ± 22 390 ± 33 <0.05
Myocardial ET-1 Receptor Density (fmol/mg protein) 346 ± 31 262 ± 24 <0.05

Data derived from studies on chronic (8 weeks) treatment in rats with large myocardial infarcts. merckmillipore.comahajournals.org

Vascular Injury and Atherosclerosis Models (e.g., Balloon Injury)

The response to vascular injury, such as that caused by balloon angioplasty, involves a complex process of neointimal formation, which can lead to restenosis and is a feature of atherosclerosis. ahajournals.orgnih.gov The endothelin system, particularly the local conversion of Big ET-1 to ET-1, is a key contributor to this process. nih.gov

In the rat carotid artery balloon injury model, a significant upregulation of Endothelin-Converting Enzyme-1 (ECE-1), the enzyme responsible for converting Big ET-1 to ET-1, is observed. ahajournals.orgnih.gov In uninjured arteries, ECE-1 is primarily found in endothelial cells. ahajournals.org However, following balloon injury, ECE-1 expression increases substantially in neointimal smooth muscle cells between 2 and 14 days after the procedure. ahajournals.orgnih.gov This increase in ECE-1 expression and activity correlates with a concomitant rise in the tissue content of ET-1. ahajournals.org

The functional consequence of this upregulation is significant, as ET-1 promotes the proliferation of smooth muscle cells, a critical event in neointimal hyperplasia. ahajournals.org Studies have shown that blocking ECE-1 activity with inhibitors like phosphoramidon (B1677721) effectively reduces neointimal formation after balloon injury in rats. ahajournals.orgnih.gov This demonstrates the pivotal role of the localized conversion of Big ET-1 in the pathophysiology of injury-induced vascular remodeling. nih.gov

Table 2: Endothelin System Changes in Rat Carotid Artery After Balloon Injury

Time Post-Injury Location of ECE-1 Expression ECE-1 mRNA & Activity Levels Neointimal Formation
Uninjured Endothelial Cells Baseline -
2-5 Days Neointimal Smooth Muscle Cells Starting to Increase Initiated
5-14 Days Neointimal Smooth Muscle Cells Significantly Increased Progressing

Findings are based on immunohistochemical and molecular analysis in a rat balloon injury model. ahajournals.org

Inflammatory Processes and Sepsis Models

The endothelin system is increasingly recognized as a pro-inflammatory mediator. nih.gov ET-1, derived from Big ET-1, can stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com In the context of severe systemic inflammation and sepsis, this system becomes highly activated.

In various animal models of endotoxemia and sepsis, plasma levels of endothelin are significantly increased. nih.gov Endotoxin exposure induces the expression of the precursor, preproendothelin-1 mRNA, in vital organs like the lung and heart. nih.gov The subsequent increase in ET-1 contributes to the pathophysiology of septic shock, including organ dysfunction affecting the liver, lungs, heart, and kidneys. nih.gov

Studies in rat models of sepsis have shown that the administration of endothelin receptor antagonists can be beneficial. For instance, an ETA/ETB blocker was found to reduce the concentration of pro-inflammatory cytokines in a rat model of emphysema, a condition with a significant inflammatory component. nih.gov In neonatal sepsis models, endothelin receptor antagonists have been shown to attenuate the inflammatory response and prolong survival time. ahajournals.orglu.se These findings underscore the role of the Big ET-1/ET-1 axis in mediating the systemic inflammatory response characteristic of sepsis. nih.gov

Neurological Disease Models (e.g., Retinal Ischemia)

In the central nervous system, the potent vasoconstrictive properties of ET-1 are utilized to create animal models of ischemic injury. frontiersin.org Retinal ischemia, a condition that can lead to severe vision loss and is associated with diseases like glaucoma and central retinal artery occlusion, can be experimentally induced in rats through the administration of ET-1. nih.govnih.gov

The injection of ET-1, the active product of Big ET-1, near the optic nerve or into the vitreous body of the rat eye causes significant vasoconstriction of retinal arteries, leading to a reduction in retinal blood flow and subsequent ischemia. nih.govarvojournals.org This method is considered a feasible and non-invasive technical option for producing a retinal ischemia-reperfusion model in rats. nih.gov

Studies using this model have demonstrated a time-dependent loss of retinal ganglion cells (RGCs) and their axons following chronic administration of ET-1. arvojournals.org One study found that ET-1 led to a mean reduction in optic nerve blood flow of 68%, with RGC survival decreasing incrementally over a period of 84 days. arvojournals.org This model allows researchers to investigate the pathological cascade of ischemic neuronal damage and to test potential neuroprotective therapies. frontiersin.orgmdpi.com

Table 3: Retinal Ganglion Cell (RGC) Survival in a Rat Model of Chronic ET-1 Induced Ischemia

Time Point Mean RGC Survival (± SD)
21 Days 0.77 ± 0.25
42 Days 0.60 ± 0.27
84 Days 0.50 ± 0.26

RGC survival is expressed as the ratio of RGC counts in ET-1 treated eyes versus control eyes. arvojournals.org

Regulation of Big Endothelin 1 1 39 Rat Expression and Activity

Transcriptional and Translational Regulation of Preproendothelin-1 Gene (edn1)

The synthesis of Big Endothelin-1 (B181129) begins with the transcription and translation of the preproendothelin-1 gene (edn1). The rate of edn1 gene transcription is considered the primary mechanism for controlling the bioavailability of ET-1. nih.gov

The promoter region of the rat edn1 gene contains several cis-acting elements that bind specific transcription factors, thereby regulating its expression. Key transcription factors and their binding sites include:

Hypoxia-Inducible Factor-1 (HIF-1): The edn1 promoter is highly responsive to hypoxic conditions, largely through the action of HIF-1. nih.gov The HIF-1 binding site is crucial for this response. nih.govnih.gov HIF-1 is a heterodimer composed of HIF-1α and HIF-1β subunits, both of which are necessary for binding to the edn1 promoter and regulating its transcription. nih.gov The regulation of edn1 by HIF-1 is a dynamic process that extends beyond oxygen availability. nih.gov

GATA-2: An inverted GATA motif is present in the edn1 promoter. nih.gov GATA-2, a member of the GATA family of transcription factors, binds to this element and plays a cooperative role with other factors in both basal and stimulated edn1 transcription. nih.gov

Activator Protein-1 (AP-1): The AP-1 binding site is a critical response element in the edn1 promoter. nih.gov The AP-1 complex, consisting of Fos and Jun subunits, mediates responses to various stimuli, including growth factors and cytokines. nih.gov It is involved in both the basal and stimulated expression of the edn1 gene. nih.gov For instance, AP-1 and Smad proteins work together to synergistically induce edn1 transcription in response to transforming growth factor β (TGFβ). nih.gov

c-Myc: While the direct binding of c-Myc to the rat edn1 promoter is less detailed in the provided context, it is known to be involved in the regulation of genes related to cell proliferation, a process in which endothelin plays a role. mdpi.com

The interplay between these transcription factors is essential for the precise control of edn1 expression. For example, under hypoxic conditions, a complex including HIF-1, GATA-2, and AP-1 is recruited to the promoter. nih.govnih.gov Mutation of any of these binding sites can abolish the hypoxic induction of the gene. nih.govnih.gov

Key Transcription Factors Regulating Rat edn1 Gene Expression
Transcription FactorPromoter Element/Binding SiteRole in edn1 Regulation
HIF-1Hypoxia-Inducible Factor-1 Binding SiteMediates the response to hypoxia. nih.govnih.gov
GATA-2Inverted GATA MotifCooperates with other factors for basal and stimulated transcription. nih.gov
AP-1AP-1 Binding SiteMediates responses to growth factors and cytokines; involved in basal and stimulated expression. nih.gov

Physical and physiological stimuli significantly impact edn1 gene expression:

Shear Stress: Shear stress, the frictional force of blood flow on the endothelial surface, is a critical regulator of endothelial gene expression. nih.govresearchgate.net Studies have shown that laminar shear stress can downregulate ET-1 mRNA expression in human retinal microvascular endothelial cells, suggesting a protective role of physiological blood flow. nih.gov This indicates that alterations in shear stress, such as those occurring in vascular pathologies, can lead to dysregulated edn1 expression.

Hypoxia: Hypoxia, or low oxygen tension, is a potent stimulus for edn1 gene expression. nih.gov Chronic maternal hypoxia in rats leads to a significant increase in Edn1 mRNA expression in the placenta. bioone.org This induction is primarily mediated by the transcription factor HIF-1, which binds to a specific response element in the edn1 promoter. nih.govnih.gov The hypoxic upregulation of the preproendothelin-1 gene in cultured lung vascular endothelial cells involves tyrosine kinase and PI3K signaling pathways. nih.gov

Post-Translational Modulations

Following translation of the edn1 mRNA, the resulting 212-amino acid preproendothelin-1 undergoes several post-translational modifications to become the 39-amino acid Big Endothelin-1 (1-39) (Rat). nih.gov This process begins with the cleavage of a leader sequence, targeting the protein to the secretory pathway. nih.gov Subsequently, furin-like proteases cleave preproendothelin-1 to yield Big ET-1. nih.govmdpi.com Big ET-1 (1-39) (Rat) is an inactive precursor peptide. medchemexpress.commedchemexpress.com It is then further processed by endothelin-converting enzymes (ECEs) to produce the biologically active 21-amino acid ET-1. nih.govmdpi.com This final cleavage step is a critical regulatory point in the synthesis of active ET-1. nih.gov

Enzymatic Degradation and Clearance Mechanisms

The biological activity of endothelins is terminated through enzymatic degradation and receptor-mediated clearance. While Big ET-1 itself has a longer half-life than ET-1, making it a useful marker of endothelin system activation, the clearance of the active ET-1 peptide is rapid. bmgrp.combiosynth.com Neutral endopeptidases contribute to the enzymatic degradation of endothelins. mdpi.comcardiol.br Additionally, ET-1 is cleared from the circulation via receptor-mediated internalization and subsequent lysosomal degradation, primarily through the ETB receptor in vascular beds of the lungs and kidneys. mdpi.com

Endogenous and Exogenous Modulators

A variety of endogenous and exogenous substances can modulate the expression and release of Big Endothelin-1 by influencing the edn1 gene.

Several hormones and cytokines are known to stimulate edn1 expression and subsequent ET-1 production:

Angiotensin II: This potent vasoconstrictor stimulates the expression of preproendothelin-1 mRNA in a dose-dependent manner, and this effect can be blocked by specific Angiotensin II receptor antagonists. nih.govnih.gov The mechanism involves receptor-mediated mobilization of intracellular calcium and activation of protein kinase C. nih.gov

Vasopressin: Similar to Angiotensin II, arginine vasopressin also induces the expression of preproendothelin-1 mRNA, an effect that is abolished by V1-receptor antagonists. nih.govnih.gov The signaling pathway also involves intracellular calcium mobilization and protein kinase C activation. nih.gov

Thrombin: Thrombin is a potent stimulus for edn1 transcription, acting through a protein kinase C-dependent activation of the AP-1 transcription factor. nih.gov

Epinephrine (B1671497): While the direct effect of epinephrine on edn1 transcription is complex, it is a key vasoactive agent that can influence the vascular environment and indirectly affect endothelin production. mdpi.com

Transforming Growth Factor-β (TGF-β): TGF-β is a key regulator of edn1 expression. In endothelial cells, TGF-β induces edn1 expression through the activation of the ALK5/Smad3 pathway. nih.gov There is a synergistic interaction between TGF-β1 and ET-1 in promoting profibrotic processes. plos.orgplos.org

Interleukin-1 (IL-1): Pro-inflammatory cytokines like IL-1 can influence the endothelin system. IL-1 family cytokines can trigger signaling cascades that lead to the activation of transcription factors such as AP-1 and NF-κB, which are known to be involved in the regulation of edn1 expression. nih.gov

Influence of Hormones and Cytokines on edn1 Gene Expression
ModulatorEffect on edn1 ExpressionSignaling Pathway Involvement
Angiotensin IIStimulatesReceptor-mediated Ca2+ mobilization, Protein Kinase C activation. nih.gov
VasopressinStimulatesReceptor-mediated Ca2+ mobilization, Protein Kinase C activation. nih.gov
ThrombinStimulatesProtein Kinase C-dependent activation of AP-1. nih.gov
Transforming Growth Factor-βStimulatesALK5/Smad3 pathway. nih.gov
Interleukin-1ModulatesActivation of AP-1 and NF-κB. nih.gov

Nitric Oxide System Interactions

The expression and activity of Big Endothelin-1 (1-39) and its subsequent conversion to the potent vasoconstrictor Endothelin-1 (ET-1) are intricately regulated by the nitric oxide (NO) system. In the vasculature, NO and ET-1 act as natural counterparts, and a balance between these two mediators is crucial for maintaining normal vascular function. physiology.orgphysiology.org Under physiological conditions, NO, a key endothelium-derived relaxing factor, tonically inhibits the synthesis and activity of ET-1. physiology.orgphysiology.org This inhibitory relationship is a fundamental aspect of vascular homeostasis.

An imbalance where NO bioavailability is diminished can lead to increased actions of ET-1, contributing to vasoconstriction and vascular remodeling. physiology.orgphysiology.org Studies have demonstrated that acute inhibition of nitric oxide synthase (NOS), the enzyme responsible for NO production, leads to a rapid, ET-1-mediated increase in arterial pressure. ahajournals.org This highlights the critical role of sustained NO production in suppressing the potent vasoconstrictor effects of the endothelin system. ahajournals.org

The interaction is, however, complex and involves feedback mechanisms. While NO generally suppresses the ET-1 system, ET-1 itself can stimulate NO production. This effect is mediated through the activation of endothelial ETB receptors, which can lead to a compensatory vasodilation. nih.gov Therefore, ET-1 contributes to the regulation of vascular tone not only through direct vasoconstriction via ETA receptors but also by stimulating NO activity. nih.gov In human forearm resistance vessels, the vasoconstrictor response to NOS inhibition was significantly blunted by nonselective blockade of ET-1 receptors, indicating a physiological interplay where ET-1-stimulated NO release counteracts its own pressor effects. nih.gov

The proposed mechanism for the interaction involves NO tonically inhibiting ET-1 synthesis, receptor binding, and potentially downstream signaling pathways. physiology.orgphysiology.org When conditions such as inflammation, oxidative stress, or direct NOS inhibition reduce NO levels, the unmitigated actions of ET-1 predominate, leading to pathological vascular changes. physiology.orgphysiology.org

Table 1: Effects of Nitric Oxide Synthase (NOS) Inhibition on the Endothelin-1 System
ConditionPrimary EffectConsequence on ET-1 SystemResulting Vascular EffectReference
Normal Physiological StateTonic release of Nitric Oxide (NO)Inhibition of ET-1 synthesis and activityBalanced vascular tone physiology.orgphysiology.org
Acute NOS Inhibition (e.g., with L-NMMA)Decreased NO bioavailabilityUnmitigated ET-1 actionVasoconstriction, increased arterial pressure ahajournals.orgnih.gov
Chronic NOS InhibitionSustained low levels of NOIncreased ET-1 vasoconstrictionHypertension and vascular remodeling physiology.org

Protein Kinase C Activation

Protein Kinase C (PKC) is a critical intracellular signaling molecule involved in the regulation of Big Endothelin-1 (1-39) gene expression and the subsequent synthesis of ET-1. nih.govahajournals.org Activation of the PKC pathway is a primary mechanism through which various stimuli, including certain vasoactive peptides, induce ET-1 production. ahajournals.org

Research using cultured rat inner medullary collecting duct (IMCD) cells has shown that PKC directly stimulates ET-1 synthesis. nih.gov The use of Calphostin C, a PKC inhibitor, was found to significantly reduce the release of ET-1 from these cells. nih.gov Furthermore, PKC inhibition led to a decrease in the steady-state levels of ET-1 mRNA, suggesting that PKC's regulatory role occurs at the level of gene transcription. nih.gov Conversely, a brief exposure of IMCD cells to phorbol (B1677699) myristate acetate (B1210297) (PMA), a PKC activator, augmented ET-1 mRNA levels. nih.gov This indicates that PKC activation enhances the transcription of the prepro-endothelin-1 gene, which is the precursor to Big Endothelin-1. nih.gov

The mechanism involves transcriptional activation of the ET-1 promoter. nih.gov Experiments using ET-1 promoter-luciferase reporter constructs in rat IMCD cells demonstrated that PKC inhibition reduced the activity of the ET-1 promoter, specifically in larger promoter fragments. nih.gov This suggests that PKC acts on specific regulatory regions within the promoter to stimulate ET-1 gene transcription. nih.gov Endothelin-1 itself can induce potent vasoconstriction through the activation of PKC, creating a potential positive feedback loop in vascular smooth muscle. oup.com

Table 2: Research Findings on PKC Regulation of ET-1 in Rat Cells
Cell Type (Rat)Agent UsedEffect on PKCObserved Effect on ET-1 SystemReference
Inner Medullary Collecting Duct (IMCD)Calphostin CInhibitionGreatly reduced ET-1 release; decreased ET-1 mRNA content nih.gov
Inner Medullary Collecting Duct (IMCD)Phorbol Myristate Acetate (PMA) - Brief ExposureActivationAugmented ET-1 mRNA levels nih.gov
Inner Medullary Collecting Duct (IMCD)Phorbol Myristate Acetate (PMA) - Prolonged ExposureDownregulationReduced ET-1 secretion and mRNA content nih.gov
Glomerular Mesangial Cells (SHR & WKY)Phorbol Myristate Acetate (PMA)ActivationConcentration-dependent stimulation of ET-1 production (greater in SHR) ahajournals.org

Methodological Approaches in Researching Big Endothelin 1 1 39 Rat

In Vivo Rodent Models

In vivo studies using rat models are fundamental to understanding the systemic and organ-specific effects of Big Endothelin-1 (B181129) (1-39). The rat's physiological similarity to humans in several aspects makes it a valuable model for cardiovascular and renal research. usc.edu

The preparation of rats for experimental studies involving Big Endothelin-1 (1-39) is a critical step that can influence experimental outcomes. Both anesthetized and conscious rat models are utilized, each offering distinct advantages.

Anesthetized Models: Anesthesia is commonly employed to immobilize the animal for surgical procedures and physiological monitoring. researchgate.net Isoflurane is a frequently used inhalant anesthetic due to its rapid induction and recovery times. iu.edufrontiersin.org Injectable anesthetics, such as combinations of ketamine and xylazine, are also used. ejbio.org During procedures like microPET scanning, anesthesia is carefully maintained, for example, at 1.5–2% isoflurane. nih.gov It is important to note that the type of anesthetic can influence physiological parameters and potentially confound experimental results. frontiersin.org

Prior to anesthesia, rats are typically acclimated to the laboratory environment for at least 48 hours to minimize stress. iu.edu While pre-anesthetic fasting is generally not required for rodents due to their high metabolic rate, if necessary, it is limited to a few hours, with water continuously available. iu.eduumich.edu To prevent corneal drying during anesthesia, a sterile ophthalmic ointment is applied to the eyes. umich.edu

Conscious Models: Studies in conscious rats, such as Sprague-Dawley rats, are valuable for observing the effects of Big Endothelin-1 (1-39) without the confounding influence of anesthetics. medchemexpress.com These models are particularly useful for assessing parameters like diuretic and natriuretic responses. medchemexpress.com

Catheterization: Catheterization is a common surgical procedure in these studies for the administration of substances and for monitoring physiological parameters like blood pressure. For intravenous administration, catheters can be placed in vessels such as the lateral tail veins. iu.edu For more targeted delivery, such as to the kidney, intrarenal arterial catheterization may be performed. nih.gov

Table 1: Common Anesthetic Protocols in Rat Models for Endothelin Research

Anesthetic AgentAdministration RouteTypical UseConsiderations
IsofluraneInhalationSurgical procedures, imaging studies (e.g., microPET)Rapid induction and recovery; dose can be easily adjusted. iu.edufrontiersin.org
Ketamine/Xylazine CombinationIntraperitoneal (IP) InjectionShort to moderate duration surgical proceduresCan cause hypotension and other hemodynamic side effects. ejbio.org
PentobarbitalIntraperitoneal (IP) InjectionSurgical anesthesiaCan affect receptor binding studies differently than other anesthetics. frontiersin.org

The method of administering Big Endothelin-1 (1-39) to rat models is chosen based on the specific research question.

Intravenous Infusion/Injection: This is a common method for studying the systemic effects of Big Endothelin-1 (1-39). nih.gov Bolus intravenous injections are used in techniques like microPET imaging to track the peptide's distribution and conversion. nih.gov Intravenous administration has been shown to increase mean arterial pressure and affect renal blood flow. nih.gov

Intra-arterial Injection: For organ-specific investigations, intra-arterial injection allows for targeted delivery. For instance, intrarenal arterial injection of Big Endothelin-1 (1-39) has been used to specifically assess its effects on renal hemodynamics, revealing a greater reduction in renal blood flow compared to intravenous injection. nih.gov

Intraocular Injection: To study the effects of endothelins on ocular tissues, intravitreal injections are performed. This technique involves injecting the peptide into the posterior vitreous of the eye. nih.gov While much of this research has focused on Endothelin-1, the methodology is applicable to its precursor.

Continuous monitoring of physiological parameters is essential to quantify the effects of Big Endothelin-1 (1-39).

Blood Pressure: Mean arterial pressure (MAP) is a key parameter measured in response to Big Endothelin-1 (1-39) administration. nih.gov Both intravenous and intrarenal arterial injections of the peptide have been shown to cause a significant increase in MAP in anesthetized rats. nih.gov Noninvasive tail-cuff systems can also be used to measure systolic and diastolic blood pressure in conscious rats. kentscientific.com

Renal Function: The effects of Big Endothelin-1 (1-39) on the kidneys are a major area of investigation. Key monitored parameters include:

Renal Blood Flow (RBF): Administration of Big Endothelin-1 (1-39) leads to a decrease in RBF. nih.gov

Renal Vascular Resistance (RVR): An increase in RVR is observed following Big Endothelin-1 (1-39) injection. nih.gov

Glomerular Filtration Rate (GFR): Micropuncture techniques can be used to measure the single-nephron GFR to assess the effects on glomerular function. researchgate.net

Diuretic and Natriuretic Responses: In conscious rats, Big Endothelin-1 (1-39) has been observed to induce diuretic and natriuretic responses. medchemexpress.com

Blood Flow: In addition to renal blood flow, blood flow in other specific vascular beds can be monitored. For example, in ocular studies, optic nerve head blood flow can be measured using techniques like the laser speckle method. nih.gov

Table 2: Physiological Effects of Big Endothelin-1 (1-39) Administration in Rats

ParameterObserved EffectMethod of MeasurementSource
Mean Arterial Pressure (MAP)IncreaseArterial catheterization nih.gov
Renal Blood Flow (RBF)DecreaseFlow probes nih.gov
Renal Vascular Resistance (RVR)IncreaseCalculated from MAP and RBF nih.gov
Diuresis and NatriuresisIncreaseMetabolic cages for urine collection medchemexpress.com

Advanced imaging techniques allow for the non-invasive, dynamic visualization of Big Endothelin-1 (1-39) in vivo.

Micro-Positron Emission Tomography (microPET): MicroPET has been instrumental in studying the tissue-specific conversion of Big Endothelin-1 to ET-1. nih.gov In these studies, Big Endothelin-1 is labeled with a positron-emitting radionuclide, such as ¹⁸F, to create [¹⁸F]-big ET-1. nih.gov Following intravenous injection into rats, whole-body microPET scans can track the distribution and accumulation of radioactivity over time. nih.gov

This technique has revealed that the lungs and liver are major sites for the conversion of Big Endothelin-1 to ET-1, as evidenced by the high uptake and retention of the radiotracer in these organs. nih.gov In contrast, the high uptake in the kidney primarily reflects excretion of the peptide rather than conversion. nih.gov The use of enzyme inhibitors and receptor antagonists in conjunction with microPET imaging can further elucidate the pathways of conversion and receptor binding. nih.gov

The development of genetically modified rat models has provided powerful tools to investigate the functional roles of the endothelin system.

Knockout Rats: The advent of technologies like zinc-finger nucleases (ZFNs), CRISPR-Cas9, and the use of embryonic stem (ES) cells has enabled the creation of "knockout" rats, in which specific genes are inactivated. usc.edunih.gov This allows researchers to study the consequences of the absence of components of the endothelin pathway, such as the endothelin-converting enzyme or specific endothelin receptors. The first knockout rats were generated using ES cell-based gene targeting. usc.edu

Transgenic Rats: Transgenic rats, which carry and express a foreign gene, are also valuable. For example, rats expressing fluorescent reporters under the control of specific gene promoters can be used to monitor gene expression and cell fate. pnas.org

These genetic manipulation techniques expand the research possibilities, allowing for the creation of more sophisticated models of human diseases where the endothelin system is implicated. nih.govfrontiersin.org The ability to create these models in various rat strains, such as the Spontaneously Hypertensive Rat (SHR), further enhances their utility in studying cardiovascular diseases. nih.gov

In Vitro Cellular and Tissue Models

Isolated Organ Perfusion Systems

Isolated organ perfusion systems provide an invaluable ex vivo platform to study the physiological effects and metabolism of Big Endothelin-1 (1-39) in a controlled environment, free from systemic neurohumoral influences. This technique allows researchers to directly assess the local conversion of Big ET-1 to ET-1 and its subsequent vascular effects.

In studies utilizing isolated perfused rat kidneys, the administration of Big ET-1 has been shown to cause dose-dependent pressor effects, indicating its conversion to active ET-1 within the renal vasculature. nih.gov This conversion is significantly suppressed by phosphoramidon (B1677721), a known inhibitor of Endothelin Converting Enzyme (ECE), demonstrating that the renal vasculature possesses a phosphoramidon-sensitive ECE that plays a key role in renal hemodynamic regulation. nih.gov Similarly, perfused rat mesenteric arteries have been used to investigate the vasoconstrictor effects of Big ET-1. Research has shown that inhibition of vascular matrix metalloproteinase-2 (MMP-2) can reduce the vasoconstrictor effects of Big ET-1, suggesting that MMP-2 contributes to its conversion and subsequent activity in the vascular bed. ahajournals.org

Positron Emission Tomography (PET) imaging in live rats following the infusion of radiolabeled [¹⁸F]-big ET-1 has complemented isolated organ studies by providing a dynamic in vivo view. These studies have identified the vasculature of the lung and liver as major sites for the conversion of Big ET-1 to ET-1 and its subsequent binding to endothelin receptors. nih.gov In contrast, the kidney appears to be a primary site for the excretion of unmetabolized Big ET-1. nih.gov

Organ SystemKey FindingMethodological Note
Kidney Big ET-1 induces dose-dependent pressor effects, indicating local conversion to ET-1. nih.govPerfusion allows for direct measurement of vascular resistance and blood flow changes in response to Big ET-1. nih.gov
Mesenteric Arteries Vascular MMP-2 is involved in the cleavage of Big ET-1, contributing to its vasoconstrictor activity. ahajournals.orgEnables the study of enzymatic conversion pathways in a specific vascular bed.
Lungs & Liver (in vivo) Identified as major sites of [¹⁸F]-big ET-1 conversion and subsequent receptor binding. nih.govPET imaging provides dynamic, whole-organism data on peptide metabolism and localization. nih.gov
Heart In isolated perfused hearts from rats with monocrotaline-induced pulmonary hypertension, the local release of Big ET-1 was not elevated, suggesting blood-borne endothelins may be more critical in this pathology. oup.comoup.comAllows for the collection of coronary effluent and interstitial fluid to measure peptide levels. oup.comoup.com

Primary Cell Cultures (e.g., Endothelial, Mesangial, Vascular Smooth Muscle, Cardiac Fibroblast, Hepatocyte)

Primary cell cultures offer a reductionist approach to dissect the cellular and molecular mechanisms involving Big Endothelin-1 (1-39). By isolating specific cell types, researchers can investigate the synthesis, secretion, and function of this peptide without the complexity of a whole organ.

Endothelial Cells: As the primary source of ET-1, cultured endothelial cells are fundamental for studying the entire biosynthetic pathway, from preproendothelin (B1168534) to the secretion of Big ET-1 and its conversion to ET-1. annualreviews.org

Vascular Smooth Muscle Cells: These cells are primary targets for ET-1. Cultures of rat aortic smooth muscle cells (A10 cell line) are used to study receptor binding and the contractile signaling pathways initiated by ET-1 derived from its precursor. nih.gov

Cardiac Myocytes and Fibroblasts: Primary cultures of neonatal rat ventricular myocytes are used to explore the role of the ECE-1/ET-1 system in cardiac hypertrophy. ingentaconnect.com Studies have shown that angiotensin II-induced hypertrophy in these cells is partially mediated by the local conversion of Big ET-1 to ET-1. ingentaconnect.com In adult rat ventricular myocytes, the modulation of ECE-1 activity by adding exogenous Big ET-1 has been used to study cellular contractility and apoptosis in the context of sepsis. nih.gov

Hepatocytes: Isolated rat hepatocytes have been instrumental in demonstrating that the liver possesses specific binding sites for endothelin. Big ET-1 is shown to be a much less potent stimulator of glycogenolysis compared to ET-1, highlighting the necessity of its conversion for biological activity in these cells. jci.org

Astrocytes: Cultures of adult rat astrocytes have been used to show that mechanical stress can induce the secretion of ET-1, a process that involves calcium influx through stretch-activated ion channels. nih.gov

Subcellular Fractionation Studies

Subcellular fractionation is a biochemical technique used to isolate different cellular organelles and compartments, such as the plasma membrane, cytosol, and intracellular vesicles. This method has been crucial in determining the location of Endothelin Converting Enzyme (ECE), the enzyme responsible for processing Big ET-1 into ET-1.

The precise subcellular location of ECE has been a subject of investigation, with studies yielding different results depending on the cell or tissue type. Subcellular fractionation of rat brain homogenates, followed by ultracentrifugation, revealed that the 100,000 g pellet (containing membranes) had significantly more ECE activity than the cytosol. nih.gov Further extraction of this pellet indicated that a phosphoramidon-inhibitable ECE is present within the residual particulate fraction, often referred to as the cytoskeletal fraction. nih.gov

In vascular endothelial cells, evidence suggests that ECE-1 is primarily localized to the plasma membrane, allowing for the conversion of extracellular Big ET-1. bohrium.com However, other studies have suggested an intracellular location for ECE, possibly within secretory granules, where it would process Big ET-1 before its release. biologists.com These conflicting findings suggest that the localization and action site of ECE may be cell-type specific or dynamically regulated. biologists.com

Biochemical and Molecular Assays

A range of quantitative assays are essential for detecting and measuring Big Endothelin-1 (1-39), its active product ET-1, and the enzymes and receptors involved in its signaling cascade.

Immunoassays (e.g., Radioimmunoassay, ELISA for Peptide Quantification)

Immunoassays are highly sensitive and specific methods for quantifying peptide levels in biological samples like plasma, serum, and cell culture supernatants. ibl-america.com

Enzyme-Linked Immunosorbent Assay (ELISA): Sandwich ELISA kits are widely available for the specific measurement of rat Big ET-1. ibl-america.com These assays typically use two antibodies that bind to different epitopes on the Big ET-1 molecule, providing high specificity. The protocol involves incubating the sample in wells coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme. The amount of peptide is then quantified by measuring the enzymatic reaction, which produces a colored product. ibl-japan.co.jp

Radioimmunoassay (RIA): RIA is another sensitive technique used for peptide quantification. In a study on hypertrophic rat hearts, a specific RIA was developed for rat Big ET-1 (1-39). oup.com This assay utilized a rabbit antiserum and a radiolabeled tracer to compete with the unlabeled Big ET-1 in the sample for antibody binding sites. The concentration is determined by measuring the radioactivity of the antibody-bound fraction. oup.com

Assay TypeSample TypesStandard RangeSensitivityCross-Reactivity Notes
Sandwich ELISA (Rat Big ET-1) Serum, EDTA-plasma, cell culture supernatant, tissue extract ibl-america.com0.78 - 100 pg/mL ibl-america.com0.69 pg/mL ibl-america.comSpecific for rat Big ET-1; low cross-reactivity with human Big ET-1 (1-38) (10%). bmgrp.com
Radioimmunoassay (Rat Big ET-1) Plasma, coronary effluent, tissue homogenates oup.comNot specifiedDetection limit ~2 pg/tube oup.comCross-reactivity: 9% with human big ET-1 (1–38), 47% with porcine big ET-1 (1–39), 0% with ET-1. oup.com
Sandwich ELISA (Rat ET-1) Cell culture supernatants, serum, plasma, urine rndsystems.com0.4 - 25 pg/mL rndsystems.com0.207 pg/mL rndsystems.comCross-reactivity with Big ET-1 is very low (<0.1%). ingentaconnect.comahajournals.org

Enzyme Activity Assays (e.g., Endothelin Converting Enzyme Activity)

ECE activity assays are designed to measure the rate at which Big ET-1 is converted to ET-1. These assays are fundamental for screening potential ECE inhibitors and for understanding the regulation of ET-1 production.

A common method involves incubating a source of ECE (such as tissue microsomes or purified enzyme) with a known concentration of Big ET-1 (1-39) (rat) as the substrate. ingentaconnect.comahajournals.org The reaction is carried out for a specific time at 37°C and then stopped, often by adding a chelating agent like EDTA, which inhibits the metalloprotease activity of ECE. ahajournals.org The amount of ET-1 produced is then quantified using a specific ELISA. ingentaconnect.comahajournals.org ECE activity is typically expressed as the amount of ET-1 generated per amount of protein per unit of time. ahajournals.org Studies have used this method to show increased ECE activity in rat carotid arteries following balloon injury. ahajournals.org

Enzyme SourceSubstrateInhibitors StudiedProduct Detection Method
Rat Arterial Microsomes ahajournals.orgBig ET-1 (rat, 1-39)Phosphoramidon ahajournals.orgET-1 specific ELISA ahajournals.org
Rat Brain Homogenates nih.govBig ET-1Phosphoramidon, EDTA nih.govBioassay (cyclic GMP accumulation) & ET-1 ELISA nih.gov
Purified rat ECE-1 (from CHO cells) ingentaconnect.comBig ET-1 (rat, 1-39)Big ET-1 analogues (P8, P9)ET-1 specific ELISA ingentaconnect.com

Receptor Binding Assays

Receptor binding assays are used to characterize the interaction of ligands with their receptors. While Big Endothelin-1 itself has very low affinity for endothelin receptors, these assays are critical for studying the binding of its product, ET-1, which mediates the biological effects. nih.govnih.gov

These assays typically use a radiolabeled form of ET-1 (e.g., [¹²⁵I]-ET-1) and a preparation of membranes from cells or tissues expressing endothelin receptors (like rat A10 smooth muscle cells or adrenal cortex tissue). nih.govahajournals.org By measuring the amount of radioligand that binds to the receptors in the presence and absence of unlabeled competitors (like ET-1, ET-3, or specific receptor antagonists), researchers can determine the receptor density (Bmax) and affinity (Kd). nih.gov

For instance, in a rat smooth muscle cell line (A10), saturation binding assays using [¹²⁵I]Tyr¹³-ET-1 revealed a single high-affinity population of receptors with a Kd of 0.12 nM and approximately 40,000 receptors per cell. nih.gov Competition binding experiments in these cells showed that Big ET had a very low affinity (Ki > 1 µM) compared to ET-1 (Ki = 0.14 nM). nih.gov These assays are also used to differentiate between receptor subtypes, such as ET-A and ET-B, by using selective antagonists like BQ-123 (ET-A) and BQ-788 (ET-B). ahajournals.org

Gene Expression Analysis (e.g., Northern Blotting, qRT-PCR)

The investigation of Big Endothelin-1 (1-39) at the genetic level in rats often involves measuring the mRNA transcript of its precursor, preproendothelin-1 (ppET-1), encoded by the Edn1 gene. Methodologies such as Northern blotting and quantitative reverse transcription polymerase chain reaction (qRT-PCR) are standardly employed to quantify the expression levels of Edn1 mRNA in various tissues and cellular models.

Northern Blotting: This technique allows for the detection and sizing of specific RNA molecules. In the context of Big Endothelin-1 research, Northern blot analysis has been utilized to assess the expression of mRNA for endothelin-converting enzyme-1 (ECE-1), the enzyme responsible for processing Big Endothelin-1 into the active Endothelin-1 (ET-1), in rat Sertoli cells. nih.gov Studies have also used this method to examine the abundance of ECE-1 mRNA in cultured rat endothelial cells and to investigate the expression of ET-1 mRNA in trophoblastic cells. ahajournals.orgoup.com For instance, analysis of poly(A)+ RNA from rat kidneys using Northern blotting has been employed to detect and compare the expression levels of endothelin receptor (ETA and ETB) mRNA in hypertensive versus control rats. ahajournals.org

Quantitative Reverse Transcription PCR (qRT-PCR): As a more sensitive and quantitative method, qRT-PCR is frequently used to measure gene expression. Studies have utilized qRT-PCR to evaluate the retinal expression of potentially compensatory genes, including the endogenous rat Edn1 gene, in response to long-term ET-1 exposure in the rat eye. mdpi.com This method provides precise quantification of changes in gene expression, which is crucial for understanding the regulatory mechanisms of the endothelin system under various physiological and pathological conditions. For example, TaqMan gene expression assays specific for rat Edn1 (rnEdn1) are commercially available and used in such studies. mdpi.com

Table 1: Methodologies for Gene Expression Analysis of the Endothelin-1 Precursor in Rats
TechniqueTarget AnalyteKey Findings in Rat ModelsReferences
Northern BlottingECE-1 mRNA, Endothelin Receptor mRNADetected ECE-1 mRNA in Sertoli cells and endothelin receptor mRNA in kidney tissue, allowing for semi-quantitative comparisons. nih.govahajournals.org
qRT-PCREdn1 mRNAQuantified changes in endogenous Edn1 gene expression in the rat retina in response to elevated ET-1 levels. mdpi.com

Protein Expression Analysis (e.g., Western Blotting)

Analyzing the protein expression of Big Endothelin-1 (1-39) and related enzymes is critical for understanding its processing and function. Western blotting and immunohistochemistry are the primary methods used for this purpose in rat-based research.

Western Blotting: This technique is used to detect specific proteins in a sample. In studies of the endothelin system in rats, Western blotting has been applied to identify the expression of ECE-1 protein in cultured rat pulmonary endothelial cells. ahajournals.org It has also been instrumental in demonstrating that Matrix Metalloproteinase-2 (MMP-2) is the major gelatinase expressed in rat mesenteric arteries, a key finding in elucidating an alternative cleavage pathway for Big Endothelin-1. ahajournals.org The methodology typically involves separating proteins from tissue or cell homogenates by SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest. ahajournals.org

Immunohistochemistry: This method allows for the localization of proteins within a tissue context. Research on the rat prostate gland has employed immunohistochemical techniques to show that immunoreactivity for Big Endothelin-1 is present in the fibromuscular stroma but not in the glandular epithelium. nih.gov Double-staining procedures further co-localized Big Endothelin-1 immunoreactivity with α-actin, indicating its presence in smooth muscle cells. nih.gov This approach provides valuable spatial information about where the precursor peptide is stored and potentially processed.

Table 2: Methodologies for Protein Expression Analysis Related to Big Endothelin-1 (1-39) in Rats
TechniqueTarget ProteinKey Findings in Rat ModelsReferences
Western BlottingECE-1, MMP-2Confirmed the expression of ECE-1 in rat endothelial cells and identified MMP-2 in rat mesenteric arteries. ahajournals.orgahajournals.org
ImmunohistochemistryBig Endothelin-1 (1-39)Localized Big Endothelin-1 protein to the smooth muscle cells of the rat prostate stroma. nih.gov

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In research concerning Big Endothelin-1 (1-39) in rats, HPLC is primarily used for the analysis of the peptide itself and its cleavage products.

The technique has been crucial in studying the enzymatic conversion of Big Endothelin-1. For example, reverse-phase HPLC was used to analyze the products resulting from the incubation of Big Endothelin-1 with MMP-2. ahajournals.org This analysis successfully separated and identified the cleavage fragments, demonstrating that MMP-2 cleaves rat Big Endothelin-1 (1-39) at the Gly32-Leu33 bond to produce a novel peptide, ET-1(1-32). ahajournals.org

Furthermore, HPLC is used to assess the purity of synthetic Big Endothelin-1 (1-39) (rat) preparations used in experimental studies, ensuring the quality and reliability of the research findings. sigmaaldrich.com It has also been employed to monitor the stability of endothelins in biological samples, such as in incubation mediums containing rat liver plasma membranes, by separating the intact peptide from its degradation products. jci.org

Table 3: Applications of HPLC in Rat Big Endothelin-1 (1-39) Research
ApplicationSpecific UseKey OutcomeReferences
Analysis of Enzymatic CleavageSeparation of Big ET-1 and its fragments after incubation with enzymes like MMP-2.Identified the specific cleavage site and the resulting peptide products. ahajournals.org
Purity AssessmentDetermination of the purity of synthetic rat Big ET-1 (1-39) peptides.Ensured that experimental reagents meet a high standard of purity (e.g., ≥97%). sigmaaldrich.com
Stability StudiesAnalysis of peptide degradation in biological samples over time.Quantified the stability of endothelins under specific experimental conditions. jci.org

Pharmacological Interventions and Inhibitors

Endothelin-Converting Enzyme Inhibitors (e.g., Phosphoramidon, CGS-26303)

The conversion of the relatively inactive precursor Big Endothelin-1 (1-39) to the highly potent vasoconstrictor ET-1 is a critical activation step mediated by Endothelin-Converting Enzymes (ECEs). Inhibition of these metalloproteases is a key pharmacological strategy to modulate the endothelin system.

Phosphoramidon: This compound is a well-characterized metalloprotease inhibitor that effectively blocks ECE activity. In anesthetized rats, intravenous injection of Big Endothelin-1 produces a significant and sustained pressor response, which is presumed to be due to its conversion to ET-1. nih.govnih.gov Studies have consistently shown that administration of phosphoramidon markedly attenuates or blocks this hypertensive effect in a dose-dependent manner. nih.govoup.com This demonstrates that in vivo, the pressor activity of Big Endothelin-1 is dependent on its conversion by a phosphoramidon-sensitive enzyme. nih.gov Importantly, phosphoramidon does not inhibit the pressor response to exogenously administered ET-1, confirming its specific action on the conversion process. nih.gov

CGS-26303: This compound is a dual inhibitor of ECE and neutral endopeptidase (NEP). Research has shown that CGS-26303 can inhibit the pressor response to Big ET-1 in vivo. nih.gov In studies using endothelial cells, CGS-26303 was found to completely inhibit ECE-1 activity, leading to an accumulation of Big ET-1 in the cells and supernatant. nih.gov This body of research confirms that ECE inhibitors are powerful tools for investigating the physiological roles of the endogenous conversion of Big Endothelin-1 and for exploring potential therapeutic interventions in conditions like hypertension. nih.govresearchgate.net

Endothelin Receptor Antagonists (e.g., ETA-selective, ETB-selective, Mixed)

The biological effects of ET-1, the active peptide derived from Big Endothelin-1, are mediated through two main G protein-coupled receptor subtypes: ETA and ETB. Pharmacological blockade of these receptors is a fundamental approach to studying the downstream effects of Big Endothelin-1 conversion.

ETB-Selective Antagonists: ETB receptors are found on endothelial cells, where they mediate vasodilation via nitric oxide release, and also on smooth muscle cells, where they can contribute to vasoconstriction. rpsg.org.uk BQ-788 is a selective antagonist for the ETB receptor. In studies on cultured rat pulmonary endothelial cells, BQ-788 was able to antagonize the ET-1-induced decrease in ECE-1 mRNA expression, indicating a role for the ETB receptor in a negative feedback loop regulating ET-1 production. ahajournals.org

Mixed ETA/ETB Antagonists: Non-selective antagonists block both receptor subtypes. Bosentan and PD 145065 are examples of mixed antagonists. rpsg.org.ukahajournals.org In rats, the systemic pressor effect of ET-1 is abolished by the selective ETA antagonist BQ-123, but prevention of both systemic and renal vasoconstriction requires a mixed ETA/ETB antagonist, suggesting a role for ETB receptors in the renal vascular response. rpsg.org.uk These agents are valuable for assessing the total contribution of endothelin receptor activation to a physiological or pathological process.

Table 4: Pharmacological Inhibitors Used in Rat Big Endothelin-1 (1-39) Research
Inhibitor ClassCompoundMechanism of ActionObserved Effect in Rat ModelsReferences
ECE InhibitorPhosphoramidonInhibits ECE, preventing conversion of Big ET-1 to ET-1.Dose-dependently blocks the hypertensive response to Big ET-1. nih.govnih.govoup.com
CGS-26303Dual inhibitor of ECE and NEP.Inhibits the pressor response to Big ET-1. nih.govresearchgate.net
ETA Receptor AntagonistBQ-123Selectively blocks the ETA receptor.Abolishes the systemic pressor effect of ET-1. rpsg.org.uk
ETB Receptor AntagonistBQ-788Selectively blocks the ETB receptor.Antagonizes ET-1's effect on ECE-1 mRNA expression in endothelial cells. ahajournals.org
Mixed ETA/ETB AntagonistBosentanBlocks both ETA and ETB receptors.Reduces systemic vasoconstriction and blood pressure in heart failure models. rpsg.org.uk

Other Modulators (e.g., L-NAME, Indomethacin)

The endothelin system interacts with other vasoactive pathways, and its effects can be modulated by substances that interfere with these pathways.

L-NAME: N(G)-nitro-L-arginine methyl ester (L-NAME) is an inhibitor of nitric oxide synthase (NOS), the enzyme that produces the vasodilator nitric oxide (NO). In spontaneously hypertensive rats (SHR), chronic treatment with L-NAME leads to malignant hypertension and is associated with a significant enhancement of vascular endothelin-1 gene expression. ahajournals.org This suggests a regulatory link where a deficiency in NO may lead to an upregulation of the endothelin system, potentially starting from the increased transcription of the Edn1 gene that codes for Big Endothelin-1. In isolated rat aortas, however, short-term exposure to L-NAME did not affect intracellular ET-1 levels, suggesting the interaction may be complex and dependent on the experimental context. mdpi.com

Comparative Analysis with Other Endothelin System Components in Rats

Distinctions in Biological Activity and Potency vs. Endothelin-1 (B181129)

Big Endothelin-1 (Big ET-1) is the biological precursor to Endothelin-1 (ET-1), one of the most potent vasoconstrictors known. nih.govqiagen.com The primary distinction in their biological activity lies in their potency, with Big ET-1 being significantly less active than its mature, 21-amino acid counterpart, ET-1. pnas.org The majority of Big ET-1's biological effects are observed following its conversion to ET-1 by endothelin-converting enzymes (ECEs). pnas.orgnih.govnih.gov

In rats, the difference in potency is stark. In vivo studies have shown that Big ET-1 is approximately fivefold less potent than ET-1 in its effects on cardiac output, heart rate, and stroke volume. nih.gov When examining effects on renal vascular resistance (RVR), the potency ratio of ET-1 to Big ET-1 was found to be about 7 in vivo. nih.gov This difference is even more pronounced in isolated systems; in vitro studies using isolated perfused rat kidneys demonstrated that ET-1 is 175 times more potent than Big ET-1 in increasing RVR. nih.gov Other reports suggest that Big ET-1 possesses only 1/100th to 1/150th the contractile activity of ET-1. pnas.org

Despite its lower intrinsic activity, intravenously administered Big ET-1 produces a sustained pressor response in rats, which is attributed to its gradual conversion to the more active ET-1. pnas.org The onset of Big ET-1's effect is slower compared to ET-1, with its peak effect on RVR occurring around 15 minutes post-injection, in contrast to the more immediate action of ET-1. nih.gov While Big ET-1 is largely considered an inactive precursor, some evidence suggests it may have a direct, albeit weak, vasoconstrictor effect in the rat kidney, independent of its conversion to ET-1. nih.gov

Table 1: Comparative Potency of Endothelin-1 vs. Big Endothelin-1 in Rats
ParameterRelative Potency (ET-1 vs. Big ET-1)Experimental ModelReference
Renal Vascular Resistance (in vitro)ET-1 is 175x more potentIsolated perfused rat kidney nih.gov
Renal Vascular Resistance (in vivo)ET-1 is ~7x more potentAnesthetized rats nih.gov
Cardiac Output, Heart Rate, Stroke VolumeET-1 is 5x more potentAnesthetized rats nih.gov
General Contractile ActivityET-1 is 100-150x more potentGeneral assessment pnas.org

Differential Effects on Organ Systems (e.g., Renal Function)

In rats, both Big ET-1 and ET-1 exert significant effects on organ systems, particularly the renal system. However, these effects differ in magnitude and mechanism. The administration of Big ET-1 in rats leads to an increase in mean arterial pressure, a decrease in renal blood flow (RBF), and a marked increase in renal vascular resistance (RVR). nih.govnih.gov These effects are largely a consequence of its conversion to ET-1 within the renal vasculature, a process that can be blocked by ECE inhibitors like phosphoramidon (B1677721). nih.govnih.gov

When Big ET-1 is injected directly into the renal artery, it causes a significantly greater reduction in RBF than when administered intravenously, highlighting the kidney's capacity for local conversion of the precursor peptide. nih.gov In contrast, ET-1 acts directly on endothelin receptors in the kidney to cause potent vasoconstriction, particularly of the afferent arteriole, leading to decreased RBF and glomerular filtration rate (GFR). ahajournals.orgoup.com Studies in rats have shown that ET-1 can also directly increase glomerular permeability to albumin, an effect mediated by the ET-A receptor and independent of changes in arterial pressure. ahajournals.org

Interestingly, the systemic and renal responses to Big ET-1 can be blunted in pathophysiological states. For instance, in rats with experimental congestive heart failure, the effects of Big ET-1 on mean arterial pressure and renal hemodynamics are reduced compared to control rats. nih.gov

Table 2: Differential Renal Effects of Big ET-1 and ET-1 in Rats
ParameterEffect of Big Endothelin-1 (1-39)Effect of Endothelin-1Reference
Mechanism of ActionPrimarily indirect, via conversion to ET-1 by renal ECEDirect, potent activation of ET-A and ET-B receptors nih.govnih.gov
Renal Blood Flow (RBF)DecreasedStrongly decreased nih.govnih.govoup.com
Renal Vascular Resistance (RVR)IncreasedStrongly increased nih.govnih.govoup.com
Glomerular Filtration Rate (GFR)DecreasedDecreased nih.govoup.com
Glomerular PermeabilityEffect is secondary to ET-1 conversionDirectly increased via ET-A receptor activation ahajournals.org

Processing Differences of Other Big Endothelin Isoforms (e.g., Big Endothelin-2, Big Endothelin-3)

The endothelin system comprises three distinct isopeptides (ET-1, ET-2, and ET-3), each derived from a corresponding precursor (Big ET-1, Big ET-2, and Big ET-3). nih.govnih.govpnas.org These precursors undergo proteolytic cleavage by ECEs to form the mature, active peptides. nih.gov

The primary processing enzyme, ECE-1, cleaves the Trp21-Val22 bond in both Big ET-1 and Big ET-2 to yield ET-1 and ET-2, respectively. nih.govnih.gov The processing of Big ET-3 is slightly different, involving the cleavage of a Trp21-Ile22 bond to produce ET-3. nih.gov This demonstrates that the converting enzymes present in tissues like the airways have activity for all three precursors. nih.gov Besides ECE-1, an alternative pathway involving chymase can cleave Big ET-1 to produce an intermediate, ET-1 (1-31), which is then further processed to ET-1. nih.gov

The expression patterns of the genes for the three endothelin isoforms differ significantly across rat organs, which implies differential regulation and localized production of the respective Big Endothelin precursors. jci.org

ET-1 mRNA is most abundant in the lung, with lower levels found in most other organs, including the kidney. jci.orgjci.org

ET-2 mRNA expression is highly localized, found at high levels in the small and large intestines and at low levels in the stomach, muscle, and heart, but it is not typically detected in the rat kidney. jci.orgjci.org

ET-3 mRNA is widely distributed and found in all organs examined, with particularly high levels in the small intestine, lung, kidney, and large intestine. jci.orgjci.org

This differential distribution of precursor mRNA suggests that the physiological roles and processing of Big ET-1, Big ET-2, and Big ET-3 are tissue-specific. jci.org

Receptor Affinities and Signal Transduction Divergences

The biological effects of the endothelin peptides are mediated by two main G protein-coupled receptor subtypes: ET-A and ET-B. nih.govnih.gov The key divergence between Big ET-1 and ET-1 lies in their receptor affinity. ET-1 is a high-affinity ligand for both ET-A and ET-B receptors, whereas Big ET-1 is considered a precursor with very low intrinsic activity and affinity for these receptors. pnas.org The potent effects of Big ET-1 are therefore not due to its direct binding to these receptors, but rather its conversion into the high-affinity ligand, ET-1. nih.gov

The different endothelin isopeptides exhibit distinct receptor affinity profiles:

ET-A Receptor : Binds ET-1 and ET-2 with high and roughly equal affinity, but has a much lower affinity for ET-3. The affinity rank order is ET-1 ≥ ET-2 >> ET-3. nih.govahajournals.org

ET-B Receptor : Binds all three isopeptides (ET-1, ET-2, and ET-3) with equally high affinity. nih.govahajournals.orgsci-hub.st

Activation of these receptors by ET-1 initiates several signal transduction pathways. Both ET-A and ET-B receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govqiagen.com This cascade results in an increase in intracellular calcium, primarily from extracellular sources, which is a key event in vasoconstriction. nih.gov Additionally, ET-1 signaling can involve other pathways, including the mitogen-activated protein kinase (MAPK) cascade, rho-kinase, and regulation of adenylyl cyclase. nih.govphysiology.org

The divergence in the endothelin system is therefore multi-layered: Big ET-1 acts as a prohormone with low receptor affinity, while the mature peptides (ET-1, ET-2, ET-3) are high-affinity ligands that differ in their selectivity for the ET-A and ET-B receptors, leading to diverse and tissue-specific physiological responses.

Future Research Directions on Big Endothelin 1 1 39 Rat in Rodent Models

Elucidation of Novel Processing Pathways

The conversion of Big ET-1 to the biologically active ET-1 is a critical regulatory step. While endothelin-converting enzyme (ECE) is recognized as the primary enzyme responsible for this conversion, evidence suggests the existence of alternative pathways, particularly in specific tissues and pathological states. researchgate.netsci-hub.stresearchgate.net Future research in rodent models should focus on characterizing these non-classical pathways to better understand the localized and context-dependent regulation of ET-1 production.

One promising avenue of investigation is the role of chymase, a serine protease found in mast cells. sci-hub.st Chymase can cleave Big ET-1 to generate an intermediate, ET-1(1-31), which is then further processed to ET-1 by neutral endopeptidase (NEP). sci-hub.stnih.gov Studies in rabbit aorta have shown that a chymase-like enzyme is involved in the generation of ET-1(1-31) from exogenously applied Big ET-1, especially when ECE and NEP are inhibited. nih.gov Further research in rat models is needed to determine the prevalence and significance of this chymase-dependent pathway in different vascular beds and in inflammatory conditions where mast cell activation is prominent.

Another alternative pathway involves matrix metalloproteinase-2 (MMP-2), which can cleave Big ET-1 at the Gly32-Leu33 bond to produce ET-1(1-32), a novel vasoconstrictor peptide. researchgate.netahajournals.org Research using perfused rat mesenteric arteries has demonstrated that inhibition of MMP-2 reduces the vasoconstrictor effects of Big ET-1. ahajournals.org Elucidating the relative contribution of the MMP-2 pathway in vascular remodeling and disease states such as atherosclerosis, where MMP-2 activity is upregulated, is a key area for future studies.

Table 1: Alternative Processing Pathways of Big Endothelin-1 (B181129) (1-39) (Rat)

Processing Pathway Key Enzyme(s) Intermediate/Product Potential Significance in Rodent Models
Chymase-NEP Pathway Chymase, Neutral Endopeptidase (NEP) ET-1(1-31), ET-1 May be significant in tissues with high mast cell infiltration and during inflammation.

Identification of Additional Physiological and Pathophysiological Roles

The endothelin system is deeply implicated in the regulation of cardiovascular and renal function. annualreviews.orgfrontiersin.org In rodent models, ET-1 has been shown to play a role in the development and maintenance of hypertension, particularly in salt-sensitive models like the DOCA-salt hypertensive rat. annualreviews.orgphysiology.org Increased expression of the ET-1 gene has been observed in the blood vessels of these rats. jst.go.jp Furthermore, plasma concentrations of ET-1 and Big ET-1 are elevated in models of acute myocardial infarction. jst.go.jp

Future research should aim to dissect the specific contributions of Big ET-1 (1-39) itself, beyond its role as a precursor. There is some evidence to suggest that Big ET-1 may have intrinsic biological activity. For instance, studies in rats have shown that Big ET-1 can have effects on renal function that are distinct from those of ET-1. ebm-journal.orgjci.org Investigating these potential direct effects of Big ET-1 in various physiological and pathophysiological contexts, such as in models of visceral obesity and hypertension, is warranted. nih.gov

The role of the endothelin system in atherosclerosis is another critical area for future investigation. annualreviews.org ET-1 is expressed in vascular smooth muscle cells and macrophages within atherosclerotic plaques in rat models. ahajournals.org Big ET-1 immunoreactivity has also been found in regions of atherosclerosis. nih.gov Rodent models of atherosclerosis can be utilized to explore how the local processing of Big ET-1 within the plaque microenvironment contributes to disease progression, including inflammation, vascular smooth muscle cell proliferation, and vascular remodeling. nih.gov

In the context of renal pathophysiology, the endothelin system plays a complex role. physiology.org In rat models of endotoxin-induced septic shock, an increase in endogenous ET-1 is implicated in renal dysfunction. nih.gov Future studies could investigate the dynamics of Big ET-1 processing in the kidney during sepsis and other forms of acute kidney injury to identify potential therapeutic windows for intervention.

Table 2: Investigated Roles of the Endothelin System in Rat Models

Physiological/Pathophysiological Area Key Findings in Rat Models Future Research Focus
Hypertension Increased ET-1 gene expression in DOCA-salt hypertensive rats. jst.go.jp ET-1 contributes to the maintenance of arterial pressure. nih.gov Dissecting the role of local Big ET-1 processing in different vascular beds in the development of hypertension.
Myocardial Infarction Increased plasma levels of ET-1 and Big ET-1. jst.go.jp Investigating the contribution of alternative Big ET-1 processing pathways in cardiac remodeling post-infarction.
Atherosclerosis Upregulation of ET-1 and its receptors in atherosclerotic arteries. nih.gov Elucidating the role of Big ET-1 and its cleavage products within the atherosclerotic plaque microenvironment.

| Renal Dysfunction | Increased endogenous ET-1 contributes to renal dysfunction in septic shock. nih.gov | Examining the dynamics of renal Big ET-1 processing in acute and chronic kidney diseases. |

Advanced Imaging Techniques for In Vivo Dynamics

Understanding the spatial and temporal dynamics of Big ET-1 processing in vivo is a significant challenge. The application of advanced imaging techniques in rodent models offers a powerful approach to visualize and quantify these processes in real-time. While currently there are no imaging modalities specifically designed for tracking Big ET-1, existing technologies can be adapted for this purpose. nih.govnih.govresearchgate.net

Future research could focus on developing fluorescently labeled Big ET-1 analogues that can be administered to rats and tracked using techniques like multiphoton microscopy. researchgate.net This would allow for the visualization of Big ET-1 distribution in the microvasculature and its uptake by cells. By incorporating cleavable linkers that are specific to enzymes like ECE, chymase, or MMP-2, it may be possible to design "smart" probes that fluoresce upon cleavage, thereby reporting on the activity of these processing enzymes in specific tissues and disease states.

Molecular imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) also hold promise. nih.gov The development of radiolabeled Big ET-1 tracers could enable non-invasive, whole-body imaging of its biodistribution and clearance. Furthermore, PET tracers that target the endothelin receptors (ETA and ETB) can be used in conjunction with Big ET-1 studies to correlate precursor availability with receptor activation. mdpi.com

Development of Targeted Pharmacological Modulators for Research Purposes

The availability of specific pharmacological tools is essential for dissecting the complex biology of Big ET-1. While a range of endothelin receptor antagonists, such as the ETA-selective antagonist BQ-123 and the dual ETA/ETB antagonist bosentan, are available and have been used in rat studies, there is a need for more specific modulators of Big ET-1 processing. ahajournals.orgmdpi.com

Future efforts should be directed towards the development of highly selective inhibitors for the alternative processing enzymes, such as chymase and MMP-2. While general inhibitors like chymostatin (B1668925) exist, their lack of specificity can complicate the interpretation of experimental results. nih.gov The development of potent and specific inhibitors for rat chymase and MMP-2 would be invaluable for clarifying the roles of these enzymes in Big ET-1 conversion in vivo.

Another important area is the development of pharmacological tools to modulate the expression of the enzymes involved in Big ET-1 processing. This could include antisense oligonucleotides or siRNA-based therapies targeted to the mRNA of ECE-1, chymase, or MMP-2. These tools would allow for more chronic and tissue-specific inhibition of these pathways in rodent models, providing deeper insights into their physiological and pathophysiological relevance.

| Future Modulators | Highly selective chymase and MMP-2 inhibitors, antisense oligonucleotides/siRNA | To specifically dissect the roles of alternative Big ET-1 processing pathways. |

Q & A

Q. What is the physiological role of Big Endothelin-1 (1-39) in rat models, and how does it differ from mature Endothelin-1?

Big Endothelin-1 (Big ET-1) is the precursor to the vasoactive peptide Endothelin-1 (ET-1), requiring proteolytic cleavage by endothelin-converting enzymes (ECEs) for activation. In rat perfused liver systems, Big ET-1 stimulates hepatic glucose production via phosphoramidon-sensitive pathways, similar to ET-1, suggesting overlapping bioactivity despite structural differences . However, in vitro studies show Big ET-1 (human variant) exhibits reduced vasoconstrictor activity compared to ET-1, while in vivo pressor effects are comparable, highlighting context-dependent functional divergence .

Q. What experimental models are optimal for studying Big Endothelin-1 (1-39) bioactivity in rats?

  • Perfused organ systems : Non-recirculating perfused rat liver models allow direct assessment of Big ET-1 metabolism and downstream effects (e.g., glycogenolysis) while controlling enzyme inhibitors like phosphoramidon .
  • Blood-perfused mesentery : This model evaluates vascular responses to Big ET-1, leveraging species-specific analogs (e.g., porcine Big ET-1 [1-39]) to study receptor interactions .
  • In vivo hemodynamic assays : Conscious rat models measure systemic pressor effects, requiring precise dosing and monitoring of plasma ET-1 levels via radioimmunoassay or ELISA .

Q. How can Big Endothelin-1 (1-39) be reliably quantified in rat tissues?

  • Antibody-based detection : Rabbit polyclonal antibodies (e.g., IBL #18205) target Big ET-1 (22-38) in immunohistochemistry (IHC) or ELISA, with validation against synthetic standards .
  • Chromatography and radioimmunoassay : Reverse-phase HPLC coupled with radioimmunoassay distinguishes Big ET-1 from mature ET-1 isoforms, critical for accurate quantification in tissue homogenates .
  • Species-specific considerations : Rat Big ET-1 (1-39) differs from porcine/human variants in sequence (e.g., residues 22-39) and molecular weight (MW: 1915.2 vs. 4370.7), necessitating tailored analytical protocols .

Advanced Research Questions

Q. How do phosphoramidon-sensitive enzymes influence Big Endothelin-1 (1-39) processing in different rat tissues?

Phosphoramidon inhibits ECEs, blocking Big ET-1 conversion to ET-1. In perfused rat livers, phosphoramidon pretreatment abolishes Big ET-1-induced glucose production, confirming enzyme-dependent activation . Tissue-specific ECE isoforms (e.g., ECE-1 in vascular endothelium vs. ECE-2 in neuronal tissues) may explain variability in Big ET-1 processing rates. Methodologically, enzyme activity can be profiled using fluorogenic substrates or mass spectrometry-based cleavage assays .

Q. What statistical approaches resolve contradictions between in vitro and in vivo effects of Big Endothelin-1 (1-39)?

  • Multi-variable ANOVA : Tests interactions between variables (e.g., dose, tissue type) in perfused organ systems, addressing discrepancies in vasoconstrictor activity .
  • Dose-response normalization : Compares Big ET-1 and ET-1 potency using EC50 values in isolated tissues (e.g., rat vas deferens) versus systemic blood pressure measurements .
  • Meta-analysis : Aggregates data from heterologous systems (e.g., human vs. rat ECEs) to identify species-specific processing efficiencies .

Q. What receptor interactions mediate Big Endothelin-1 (1-39)'s pressor effects in vivo?

Big ET-1 indirectly activates ETA receptors via ET-1 generation, but partial direct effects are observed in ETA-antagonist-pretreated rats. For example:

  • In ovariectomized rats, ETA antagonists normalize Big ET-1-induced hypertension, implicating ET-1-dependent pathways .
  • In mesenteric vasculature, Big ET-1 (porcine) elicits vasoconstriction resistant to ETB blockade, suggesting atypical receptor crosstalk . Advanced methodologies include receptor knockout models and radioligand binding assays using <sup>125</sup>I-labeled Big ET-1 .

Methodological Considerations

  • Ethical reporting : Adhere to NIH guidelines for animal studies, including approval codes, sample sizes, and statistical power calculations .
  • Data reproducibility : Provide raw datasets (e.g., hemodynamic measurements, HPLC chromatograms) as supplementary materials with detailed metadata .
  • Conflict resolution : Transparently address contradictory findings (e.g., in vitro vs. in vivo potency) by clarifying experimental conditions (e.g., enzyme inhibitors, species-specific analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.